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  • Product: Butane-1,4-diammonium diiodide

Core Science & Biosynthesis

Foundational

1,4-Butanediamine dihydriodide molecular weight and solubility

Physicochemical Properties, Solubility Profiling, and Applications in Perovskite Optoelectronics[1][2] Abstract This technical guide provides a comprehensive characterization of 1,4-Butanediamine dihydriodide (BDAI₂) , a...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties, Solubility Profiling, and Applications in Perovskite Optoelectronics[1][2]

Abstract

This technical guide provides a comprehensive characterization of 1,4-Butanediamine dihydriodide (BDAI₂) , a critical organic spacer and passivating agent in the fabrication of layered (2D) and 3D perovskite solar cells. We define its precise molecular stoichiometry, thermodynamic solubility limits in polar aprotic solvents (DMF, DMSO), and handling protocols essential for maintaining high-purity precursor solutions.

Physicochemical Characterization

1,4-Butanediamine dihydriodide (CAS: 916849-52-0) is the ammonium salt formed by the complete protonation of 1,4-butanediamine (putrescine) with hydriodic acid. Unlike its chloride counterpart, the iodide form is specifically engineered for compatibility with lead iodide (


) matrices in optoelectronic devices, preventing halide segregation.
1.1 Molecular Stoichiometry & Weight

The molecular weight is derived from the sum of the diamine base and two hydroiodic acid equivalents.

  • Chemical Formula:

    
     (often denoted as 
    
    
    
    )
  • Stoichiometry: 1,4-Butanediamine (

    
    ) + 2 
    
    
    
    HI

Table 1: Precise Molecular Weight Calculation

ComponentFormulaMonoisotopic Mass ( g/mol )Contribution to Total
1,4-Butanediamine

88.1588.15
Hydriodic Acid (x2)


255.82
Total MW

343.97 g/mol
1.2 Physical Constants
  • Appearance: White to light yellow crystalline powder.

  • Melting Point: >280 °C (Decomposes).

  • Hygroscopicity: High. The iodide anion is polarizable and prone to moisture uptake, necessitating storage under Argon/Nitrogen.

Solubility Profile & Solvent Interaction

For application scientists, solubility is not just about "dissolving"; it is about achieving a thermodynamically stable solvation shell that prevents premature crystallization during film formation.

2.1 Thermodynamic Basis of Solubility

BDAI₂ is an ionic solid held together by strong electrostatic forces between the dicationic alkyl chain and iodide anions. Dissolution requires solvents with high dielectric constants (


) and high donor numbers (

) to overcome the lattice energy.
  • Water: Highly soluble due to strong hydrogen bonding capability.

  • DMF / DMSO: Soluble.[1][2][3][4] These are the standard solvents for perovskite precursors. The sulfoxide oxygen in DMSO and the amide oxygen in DMF coordinate effectively with the ammonium protons.

  • Alcohols (EtOH, IPA): Moderately soluble. Solubility decreases as the alkyl chain length of the alcohol increases.

  • Non-polar (Toluene, Chlorobenzene): Insoluble. Used as anti-solvents to induce crystallization.

Table 2: Solubility Data (at 25°C)

SolventSolubility Limit (Approx.)Application Relevance
Water > 500 mg/mLAqueous synthesis; Stock solutions.
DMSO > 200 mg/mLPrimary solvent for perovskite inks.
DMF > 150 mg/mLCo-solvent for film morphology control.
Ethanol ~ 50 mg/mLWash solvent during synthesis.
Chlorobenzene < 0.1 mg/mLAnti-solvent for rapid crystallization.
Applications in Materials Science (Perovskites)

In the context of perovskite solar cells (PSCs), BDAI₂ functions primarily as a Dion-Jacobson (DJ) spacer .

  • Defect Passivation: The ammonium heads (

    
    ) fill A-site vacancies on the perovskite surface, reducing non-radiative recombination.
    
  • 2D Layer Formation: The butyl alkyl chain acts as a steric barrier, slicing the 3D perovskite lattice into 2D sheets (

    
    ), which enhances moisture stability.
    

PerovskiteMechanism cluster_device Device Impact Putrescine Putrescine Base (C4H12N2) BDAI2 1,4-Butanediamine Dihydriodide (Spacer Cation) Putrescine->BDAI2 Protonation HI Hydriodic Acid (2 HI) HI->BDAI2 PbI2 PbI6 Octahedra BDAI2->PbI2 Intercalation (Forms 2D Layer) Defects Surface Defects (Iodide Vacancies) BDAI2->Defects Passivation (-NH3+ binds I-)

Figure 1: Synthesis and mechanistic action of BDAI₂ in perovskite lattice engineering.

Experimental Protocols
Protocol A: Synthesis of High-Purity 1,4-Butanediamine Dihydriodide

Rationale: Commercial sources may contain hypophosphorous acid stabilizers from HI. In-house synthesis ensures high purity for electronic grade applications.

  • Reagents:

    • 1,4-Diaminobutane (Putrescine), 99% (Sigma Aldrich).

    • Hydriodic acid, 57% w/w aqueous, unstabilized (must be colorless/pale yellow).

    • Ethanol (Anhydrous) and Diethyl Ether.

  • Reaction:

    • Dissolve 8.8 g (0.1 mol) of Putrescine in 50 mL of ethanol in a round-bottom flask on an ice bath (0°C).

    • Dropwise add 30 g (approx. 0.22 mol, slight excess) of 57% HI. The reaction is exothermic; maintain temp < 10°C.

    • Stir for 2 hours. A white precipitate should form.

  • Purification:

    • Rotary evaporate the solvent at 60°C to obtain a wet solid.

    • Recrystallization: Dissolve the solid in a minimum amount of boiling ethanol. Allow to cool slowly to RT, then to 4°C.

    • Filter the white crystals and wash 3x with cold diethyl ether to remove excess iodine/acid.

  • Drying:

    • Dry in a vacuum oven at 60°C for 12 hours. Store immediately in a nitrogen-filled glovebox.

Protocol B: Preparation of 1M Stock Solution in DMSO

Rationale: Direct addition of powder to perovskite inks can cause local precipitation. Pre-dissolution ensures homogeneity.

  • Weigh 343.97 mg of BDAI₂ powder inside a glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Add to a vial containing 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds. If dissolution is slow, heat to 60°C for 5 minutes.

  • Filter through a 0.22 µm PTFE filter before use.

Handling & Stability
  • Light Sensitivity: Iodides oxidize to iodine (

    
    ) upon exposure to light, turning the white powder yellow/brown. Store in amber vials. 
    
  • Hygroscopicity: The salt will deliquesce in humid air. All weighing must occur in a dry environment.

  • Incompatibility: Avoid strong oxidizers. Incompatible with silver (Ag) electrodes in direct contact (forms AgI).

References
  • National Institute of Standards and Technology (NIST). 1,4-Butanediamine (Base) Properties. [Link]

  • Petrov, A. et al. Solubility of Hybrid Halide Perovskites in DMF and DMSO. Molecules 2021, 26(24), 7541. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Optimization of BDAI2-Based Quasi-2D Perovskite Films

Part 1: Executive Summary & Core Directive The Challenge: Fabricating high-efficiency Quasi-2D perovskite films using 1,4-Butanediammonium diiodide (BDAI2) presents a unique crystallographic challenge. Unlike monoammoniu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: Fabricating high-efficiency Quasi-2D perovskite films using 1,4-Butanediammonium diiodide (BDAI2) presents a unique crystallographic challenge. Unlike monoammonium spacers (e.g., PEA, BA) that form Ruddlesden-Popper (RP) phases held together by weak Van der Waals forces, BDAI2 forms Dion-Jacobson (DJ) phases. These are connected by hydrogen bonds at both ends of the diamine, eliminating the Van der Waals gap.

The Objective: This protocol details the spin-coating optimization required to achieve vertical orientation of the inorganic slabs. Random or horizontal orientation creates dielectric barriers that kill charge transport. This guide provides a self-validating workflow to lock in the DJ phase with high phase purity and moisture stability.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Grounding: The BDAI2 Advantage

The BDAI2 spacer (


) serves two critical functions:
  • Defect Passivation: The diammonium cation effectively occupies A-site vacancies and binds to undercoordinated

    
     and 
    
    
    
    species at grain boundaries, significantly reducing non-radiative recombination centers .
  • Structural Rigidity: By forming a DJ phase, BDAI2 eliminates the fragile Van der Waals gap found in RP phases. This results in a mechanically stiffer lattice with superior resistance to moisture ingress and thermal stress .

Experimental Pre-Requisites (The "Why" Behind the "What")
  • Solvent Ratio (DMF:DMSO): We utilize a 4:1 ratio. DMSO is critical here; it forms an intermediate adduct (

    
    ) that slows down crystallization. Without DMSO, the BDAI2 film crystallizes too instantly during spinning, locking in random orientations.
    
  • Antisolvent Timing: This is the single most critical variable. The antisolvent must be applied at the point of supersaturation —when the solvent has evaporated enough to approach precipitation but before spontaneous nucleation occurs.

Part 3: Detailed Protocol & Visualization

Phase 1: Precursor Engineering

Reagents:

  • BDAI2: 1,4-Butanediammonium diiodide (>99.5%)

  • FAI: Formamidinium iodide[1]

  • PbI2: Lead(II) iodide (Ultra-dry)

  • Solvents: DMF (Anhydrous), DMSO (Anhydrous)

Stoichiometry Table: To target a nominal


 quasi-2D phase (

):
ComponentMolar RatioConcentration (M)Function
PbI2 1.001.0 MInorganic Framework
FAI 0.800.8 MA-site Cation
BDAI2 0.200.2 MDJ Spacer / Passivator
DMF:DMSO 4:1 (v/v)SolventCarrier Medium

Note: Stir at 60°C for 2 hours. Filter through 0.22 µm PTFE filter before use.

Phase 2: Spin Coating Dynamics (The Critical Step)

This process relies on a "Dynamic Antisolvent" quench.

Step-by-Step Methodology:

  • Substrate Activation:

    • Treat ITO/FTO substrates with UV-Ozone for 15 minutes immediately before coating.[1]

    • Reasoning: BDAI2 solutions are moderately viscous. High surface energy is required to prevent "islanding" or pinholes during the initial spread.

  • Dispense:

    • Pipette 50 µL of precursor solution onto the center of the static substrate. Ensure no bubbles are present.

  • Spin Cycle (Two-Step):

    • Step A (Spreading): 1000 rpm for 10 seconds (Acceleration: 200 rpm/s).

    • Step B (Thinning & Crystallization): 4000 rpm for 30 seconds (Acceleration: 2000 rpm/s).

  • The Antisolvent Quench (The "Goldilocks" Zone):

    • Agent: Chlorobenzene (CB) or Ethyl Acetate (EA).

    • Volume: 150 µL (dispensed rapidly in <0.5s).

    • Timing: Dispense exactly 10 seconds before the end of Step B (i.e., at T=20s of the 30s step).

    • Visual Check: The film should turn from transparent yellow to a semi-transparent brown instantly upon dripping.[2] If it turns cloudy/gray, the dripping was too late (spontaneous nucleation occurred).

  • Annealing:

    • Transfer immediately to a hotplate at 100°C for 10 minutes .

    • Mechanism:[2][3] This thermal drive removes residual DMSO and orients the 2D sheets vertically relative to the substrate, facilitating charge transport.

Phase 3: Visualization of Workflow

The following diagram illustrates the critical process flow and the decision matrix for troubleshooting.

G Start Substrate Prep (UV-Ozone 15m) Soln Precursor Mixing (BDAI2:FAI:PbI2) DMF:DMSO 4:1 Start->Soln Spin1 Spin Step 1 1000 rpm / 10s (Spreading) Soln->Spin1 Spin2 Spin Step 2 4000 rpm / 30s (Crystallization) Spin1->Spin2 AntiSolvent Antisolvent Drip (Chlorobenzene) @ T=20s Spin2->AntiSolvent Critical Timing Anneal Annealing 100°C / 10 min AntiSolvent->Anneal Instant Color Change Result_Bad1 Cloudy/Gray (Drip too late) AntiSolvent->Result_Bad1 Nucleation Overshoot Result_Bad2 Radial Streaks (Drip too early) AntiSolvent->Result_Bad2 Solvent Washout Result_Good Mirror Black Film (Pure Phase) Anneal->Result_Good

Caption: Figure 1. Optimized spin-coating workflow for BDAI2 perovskites, highlighting the critical antisolvent window.

Phase 4: Mechanism of Vertical Orientation

Understanding why we optimize specific parameters is crucial for troubleshooting.

Mechanism cluster_0 Pre-Crystallization cluster_1 Antisolvent Trigger cluster_2 DJ Phase Formation Solvent DMF/DMSO Solvation Supersat Rapid Supersaturation Solvent->Supersat Extraction Precursors BDA++ / PbI2 Colloids Precursors->Supersat Nucleation Heterogeneous Nucleation Supersat->Nucleation Critical Concentration Vertical Vertical Orientation Nucleation->Vertical Thermal Drive (Annealing) Passivation Defect Healing Vertical->Passivation BDA Capping

Caption: Figure 2. Kinetic pathway of BDAI2-induced Dion-Jacobson phase formation and vertical orientation.

Part 4: Optimization Matrix & Troubleshooting

Do not rely on "standard" recipes blindly. Use this matrix to optimize for your specific glovebox conditions (Humidity/Temperature).

ObservationDiagnosisCorrective Action
Film is cloudy/white PbI2 precipitation; Antisolvent dripped too late.Drip 2-3 seconds earlier.
Film has radial streaks Antisolvent washed away precursors; Drip too early.Drip 2-3 seconds later.
Pinholes present Poor wetting or bubbles.Increase UV-Ozone time; filter solution; check substrate cleanliness.
Low PLQY (Dim PL) High defect density.Increase BDAI2 concentration slightly (e.g., +5%) to improve passivation.
Self-Validating Checkpoint

A successful BDAI2 film must exhibit:

  • Specular Reflection: It should look like a black mirror.

  • XRD Signature: Distinct peaks at low angles (

    
    ) corresponding to the (001) planes of the 2D phase, with high intensity relative to the 3D peak, indicating orientation.
    

References

  • Interfacial Modification via a 1,4-Butanediamine-Based 2D Capping Layer for Perovskite Solar Cells. ACS Applied Materials & Interfaces. [Link][4]

  • Butanediammonium Salt Additives for Increasing Functional and Operando Stability. Materials. [Link]

  • Phase Engineering in Quasi-2D Ruddlesden-Popper Perovskites. Cell Reports Physical Science. [Link]

  • Tailoring the Fabrication Method of Dion–Jacobson 2D Halide Perovskites. Advanced Functional Materials. [Link]

Sources

Application

Application Note: Solvent Engineering for Butane-1,4-diammonium Iodide (BDAI2) Precursor Solutions in DMF/DMSO for High-Stability Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals Introduction The pursuit of high-efficiency and long-term stability in perovskite solar cells (PSCs) has led to innovative strategies in materials and proce...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of high-efficiency and long-term stability in perovskite solar cells (PSCs) has led to innovative strategies in materials and processing. One such strategy is the incorporation of two-dimensional (2D) materials to form quasi-2D perovskite structures, which have demonstrated enhanced resistance to environmental degradation.[1][2] Butane-1,4-diammonium iodide (BDAI2) has emerged as a promising organic spacer cation for this purpose. When introduced into the perovskite precursor solution, BDAI2 facilitates the formation of denser, more compact films with smaller grain sizes, contributing to improved device performance and stability.[2][3]

However, the effective incorporation of BDAI2 presents a significant challenge due to its low solubility in the commonly used N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) solvent system.[1] This application note provides a comprehensive guide to solvent engineering for BDAI2 precursor solutions, offering a detailed protocol, insights into the underlying mechanisms, and troubleshooting strategies to enable researchers to reproducibly fabricate high-quality, BDAI2-containing perovskite films.

The Role of DMF and DMSO in Perovskite Precursor Solutions

The combination of DMF and DMSO is a cornerstone of modern perovskite solution processing.[4] Understanding the individual and synergistic roles of these solvents is crucial for successful film formation.

  • N,N-dimethylformamide (DMF): DMF is an excellent solvent for lead halide precursors, such as lead iodide (PbI2), enabling the initial dissolution of the inorganic components of the perovskite.[4] However, its relatively rapid evaporation can lead to fast and uncontrolled crystallization, often resulting in poor film morphology.[4]

  • Dimethyl sulfoxide (DMSO): DMSO has a stronger coordination ability with the lead cation (Pb2+) compared to DMF.[5] This strong interaction forms a stable intermediate complex (e.g., PbI2-DMSO), which slows down the crystallization process.[4][5] This retarded crystallization allows for the growth of larger, more oriented perovskite grains, leading to higher quality films with fewer defects.[4]

The ratio of DMF to DMSO is a critical parameter that dictates the kinetics of perovskite crystallization and ultimately the film's morphology and electronic properties.[5] A commonly employed ratio for many perovskite formulations is 4:1 (v/v) of DMF to DMSO.[1]

Challenges in Dissolving BDAI2

The primary challenge in working with BDAI2 is its limited solubility in the DMF/DMSO solvent mixture. Research suggests that even at a 1% molar concentration with respect to the lead content, the solution may be near saturation, and any undissolved particles will need to be filtered out. This low solubility can lead to:

  • Incomplete dissolution: Resulting in a heterogeneous precursor solution and non-uniform films.

  • Precipitation over time: Affecting the stability and shelf-life of the precursor solution.

  • Inaccurate control over BDAI2 concentration: Leading to irreproducible device performance.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation of a BDAI2-containing perovskite precursor solution and the subsequent deposition of a thin film.

Materials and Equipment
Material/EquipmentDescription
Precursors Lead(II) iodide (PbI2), Formamidinium iodide (FAI), Methylammonium bromide (MABr), Cesium iodide (CsI), Butane-1,4-diammonium iodide (BDAI2)
Solvents N,N-Dimethylformamide (DMF, anhydrous), Dimethyl sulfoxide (DMSO, anhydrous)
Antisolvent Chlorobenzene (anhydrous)
Substrates FTO-coated glass or other suitable substrates
Equipment Spin coater, Hotplate, Magnetic stirrer, Pipettes, Syringe filters (0.22 µm PTFE), Glovebox (optional, but recommended)
Precursor Solution Preparation (1 M Perovskite Solution with 1% BDAI2)

This protocol is based on a common formulation for a mixed-cation, mixed-halide perovskite with the addition of BDAI2.

  • Prepare the Solvent Mixture: In a clean, dry vial, prepare the DMF/DMSO solvent mixture at a 4:1 volume ratio. For example, for 1 mL of total solvent, use 800 µL of DMF and 200 µL of DMSO.

  • Dissolve the Main Perovskite Precursors:

    • To the DMF/DMSO solvent mixture, add the main perovskite precursors in the desired stoichiometric ratio. For a typical formulation, this might involve dissolving FAI, PbI2, MABr, and CsI.

    • Stir the solution on a magnetic stirrer at room temperature or with gentle heating (e.g., 60-70 °C) until all precursors are fully dissolved. This may take several hours.

  • Introduce BDAI2:

    • Once the main precursors are fully dissolved, add the desired amount of BDAI2. For a 1% molar concentration relative to PbI2, calculate the required mass of BDAI2.

    • Continue stirring the solution. Due to the low solubility of BDAI2, this step may require extended stirring time. Gentle heating can be applied, but avoid excessive temperatures that could lead to precursor degradation.

  • Filtration: After allowing the solution to cool to room temperature, filter it through a 0.22 µm PTFE syringe filter to remove any undissolved particles. This step is critical for obtaining a homogeneous solution and defect-free films.

  • Aging (Optional but Recommended): Some studies suggest that aging the precursor solution for a specific period (e.g., 24 hours) at room temperature can improve film quality and device performance. However, the effect of aging on BDAI2-containing solutions requires further investigation.

Thin-Film Deposition by Spin Coating
  • Substrate Preparation: Thoroughly clean the substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes immediately before use.

  • Spin Coating:

    • Transfer the prepared substrate to a spin coater.

    • Dispense a sufficient amount of the BDAI2-containing precursor solution onto the substrate to cover the entire surface.

    • Spin coat the substrate in a two-step program. A typical program might be:

      • Step 1: 1000 rpm for 10 seconds (for initial spreading)

      • Step 2: 5000 rpm for 30 seconds (for thinning and solvent evaporation)

  • Antisolvent Quenching: During the second step of the spin-coating process (e.g., with 10-15 seconds remaining), dispense a stream of an antisolvent, such as chlorobenzene, onto the spinning substrate. This induces rapid crystallization and results in a uniform film.

  • Annealing: Immediately transfer the substrate to a preheated hotplate and anneal at a specific temperature and time. A common annealing condition is 100 °C for 10-15 minutes.

Solvent_Engineering_Workflow cluster_prep Precursor Solution Preparation cluster_depo Thin-Film Deposition cluster_char Film Characterization prep1 Prepare 4:1 DMF/DMSO Solvent Mixture prep2 Dissolve Main Perovskite Precursors (FAI, PbI2, MABr, CsI) prep1->prep2 prep3 Add BDAI2 (e.g., 1 mol%) prep2->prep3 prep4 Stir (with optional gentle heating) prep3->prep4 prep5 Filter (0.22 µm PTFE) prep4->prep5 depo2 Spin Coat Precursor Solution prep5->depo2 depo1 Clean Substrate depo1->depo2 depo3 Antisolvent Quenching depo2->depo3 depo4 Anneal at 100 °C depo3->depo4 char1 XRD (Crystallinity) depo4->char1 char2 SEM (Morphology) depo4->char2 char3 PL/TRPL (Optoelectronic Properties) depo4->char3

Caption: Workflow for BDAI2-containing perovskite film fabrication.

Data Presentation

The following table summarizes key parameters for the preparation of BDAI2-containing perovskite precursor solutions and thin films, based on established literature.

ParameterValue/RangeRationale/Notes
Solvent Ratio (DMF:DMSO) 4:1 (v/v)Balances good precursor solubility (DMF) with controlled crystallization (DMSO).[1]
BDAI2 Concentration 0.5 - 1.0 mol% (relative to Pb)A "threshold-like" effect is observed; concentrations in this range have shown positive effects on device performance and stability.[1]
Precursor Concentration 1.0 - 1.5 MCommon concentration range for achieving uniform and pinhole-free perovskite films.
Stirring/Heating Room temperature to 70 °CGentle heating can aid in the dissolution of precursors, especially BDAI2. Avoid prolonged heating at high temperatures to prevent degradation.
Annealing Temperature 100 - 125 °CSufficient to remove residual solvents and promote complete crystallization of the perovskite phase.[1]
Annealing Time 10 - 20 minutesAdequate time for the formation of a stable perovskite crystal structure.[1]

Causality Behind Experimental Choices

The choice of a 4:1 DMF/DMSO ratio is a well-established starting point for many high-performance perovskite formulations. The DMF ensures the complete dissolution of the lead halide and other precursors, while the DMSO forms an intermediate phase with PbI2, which retards the rapid crystallization upon solvent evaporation. This controlled crystallization is essential for forming large, uniform perovskite grains with low defect densities.

The introduction of BDAI2, with its long-chain diammonium structure, serves to form quasi-2D perovskite layers at the grain boundaries and surface of the 3D perovskite. These quasi-2D layers act as a hydrophobic barrier, protecting the underlying 3D perovskite from moisture-induced degradation.[3] Furthermore, the bidentate nature of the BDA2+ cation can help to passivate defects and improve the interconnection between perovskite grains.[1]

The "threshold-like" effect of BDAI2 concentration is a critical consideration. While low concentrations (≤ 1 mol%) are beneficial, higher concentrations can lead to the formation of an excessive amount of the insulating 2D perovskite phase, which can hinder charge transport and negatively impact device performance.[1]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
BDAI2 does not fully dissolve Low solubility of BDAI2, impure precursors, insufficient stirring/heating.- Ensure high-purity BDAI2 and anhydrous solvents.- Increase stirring time.- Apply gentle heating (60-70 °C) for a limited duration.- Filter the solution through a 0.22 µm PTFE filter before use.
Precursor solution is cloudy or has precipitates Incomplete dissolution, precursor degradation, solution aging.- Follow the dissolution troubleshooting steps above.- Prepare fresh solutions before use.- Store solutions in a dark, inert atmosphere (e.g., a glovebox).
Poor film quality (pinholes, non-uniformity) Inhomogeneous precursor solution, improper spin-coating parameters, incorrect antisolvent application.- Ensure complete dissolution and filtration of the precursor solution.- Optimize spin-coating speeds and times.- Adjust the timing and volume of the antisolvent drip.
Low device performance despite good film quality Suboptimal BDAI2 concentration, poor energy level alignment.- Systematically vary the BDAI2 concentration (e.g., from 0.25 to 1.5 mol%) to find the optimal loading.- Characterize the energy levels of the resulting perovskite film to ensure proper band alignment with charge transport layers.

Conclusion and Future Directions

Solvent engineering is a powerful tool for incorporating BDAI2 into perovskite precursor solutions to enhance the stability and performance of perovskite solar cells. By carefully controlling the DMF/DMSO solvent ratio, BDAI2 concentration, and processing parameters, researchers can achieve high-quality, quasi-2D perovskite films. The low solubility of BDAI2 remains a key challenge, and future work should focus on developing strategies to improve its solubility, such as the exploration of co-solvents or additives. Furthermore, a systematic study of the aging effects of BDAI2-containing precursor solutions would provide valuable insights into their long-term stability and reproducibility.

References

  • Butanediammonium Salt Additives for Increasing Functional and Operando Stability of Light-Harvesting Materials in Perovskite Solar Cells. (2022). National Institutes of Health. [Link]

  • Solubility of Hybrid Halide Perovskites in DMF and DMSO. (2021). MDPI. [Link]

  • Enhancing perovskite solar cell efficiency and stability through the incorporation of BDAI2 and DMPDAI2. (2024). Semantic Scholar. [Link]

  • Enhancing perovskite solar cell efficiency and stability through the incorporation of BDAI2 and DMPDAI2. (2024). Energy Advances (RSC Publishing). [Link]

  • Solubility of Hybrid Halide Perovskites in DMF and DMSO. (2021). ResearchGate. [Link]

  • Enhancing perovskite solar cell efficiency and stability through the incorporation of BDAI2 and DMPDAI2. (2024). ResearchGate. [Link]

  • Effect of composition control of DMF/DMSO as lead iodide solvent towards perovskite solar cell performance. (2021). ResearchGate. [Link]

  • Perovskite Solution Aging: What Happened and How to Inhibit?. (n.d.). ResearchGate. [Link]

  • Partial Replacement of Dimethylformamide with Less Toxic Solvents in the Fabrication Process of Mixed-Halide Perovskite Films. (2023). MDPI. [Link]

Sources

Method

Application Notes and Protocols for Surface Passivation Using Butane-1,4-diammonium diiodide (BDADI)

For: Researchers, scientists, and professionals in the fields of materials science, photovoltaics, and optoelectronics. Introduction: The Critical Role of Surface Passivation in Perovskite Solar Cell Technology The adven...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and professionals in the fields of materials science, photovoltaics, and optoelectronics.

Introduction: The Critical Role of Surface Passivation in Perovskite Solar Cell Technology

The advent of metal halide perovskite solar cells (PSCs) has marked a significant milestone in photovoltaic research, with power conversion efficiencies (PCEs) rapidly approaching those of conventional silicon-based technologies. However, the long-term stability and performance of PSCs are often hindered by the presence of surface defects on the polycrystalline perovskite films. These defects, such as halide vacancies and undercoordinated lead ions, act as non-radiative recombination centers, leading to significant voltage losses and degradation of the device.

Surface passivation has emerged as a crucial strategy to mitigate these issues. By treating the perovskite surface with specific chemical agents, these defects can be "healed" or passivated, thereby reducing non-radiative recombination, improving charge carrier dynamics, and enhancing the overall efficiency and stability of the solar cell. Among the various passivating agents explored, Butane-1,4-diammonium diiodide (BDADI), with the chemical formula I⁻(NH₃)⁺(CH₂)₄(NH₃)⁺I⁻, has garnered considerable attention due to its unique molecular structure and effectiveness.

This comprehensive guide provides an in-depth exploration of the mechanisms, protocols, and characterization of BDADI-based surface passivation for perovskite solar cells. It is designed to equip researchers with the foundational knowledge and practical methodologies to effectively implement this technique in their own work.

Mechanism of BDADI Surface Passivation: A Dual-Functionality Approach

The efficacy of BDADI as a passivating agent stems from its diammonium structure, which allows for a bidentate interaction with the perovskite surface. The two ammonium (-NH₃⁺) groups at either end of the butane chain can interact with the perovskite lattice in several beneficial ways:

  • Defect Passivation: The primary role of BDADI is to passivate surface defects. The positively charged ammonium groups can interact with negatively charged defects, such as halide (iodide) vacancies, and also coordinate with undercoordinated lead (Pb²⁺) ions, which are Lewis acids. This interaction effectively neutralizes these charge trap states, reducing non-radiative recombination pathways.

  • Formation of a 2D Capping Layer: Upon application and annealing, BDADI can react with the underlying 3D perovskite to form a thin, two-dimensional (2D) perovskite layer on the surface. This 2D layer, with the general formula (BDA)PbI₄, acts as a protective capping layer.[1] This 2D structure is inherently more resistant to moisture and other environmental degradants compared to the 3D perovskite, thus enhancing the overall stability of the device.

  • Energy Level Alignment: The formation of the 2D layer can also favorably modify the energy level alignment at the interface between the perovskite and the charge transport layer. This can lead to a reduction in the energy barrier for charge extraction, thereby improving the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.[2]

  • Enhanced Hydrophobicity: The organic butane chain in BDADI increases the hydrophobicity of the perovskite surface, providing an additional barrier against moisture ingress, a key factor in the degradation of perovskite solar cells.

The following diagram illustrates the proposed mechanism of BDADI passivation on a perovskite surface.

BDADI_Passivation_Mechanism cluster_perovskite 3D Perovskite Bulk cluster_surface Perovskite Surface cluster_passivation Passivation Layer Perovskite FA/MA PbI₃ Lattice Defect1 Iodide Vacancy (V_I⁻) Defect2 Undercoordinated Pb²⁺ BDADI Butane-1,4-diammonium diiodide (BDADI) BDADI->Defect1 Passivates Halide Vacancies BDADI->Defect2 Coordinates with Uncoordinated Pb²⁺ TwoD_Layer 2D Perovskite Layer ((BDA)PbI₄) BDADI->TwoD_Layer Forms Protective 2D Layer TwoD_Layer->Perovskite Enhances Stability & Improves Energy Alignment

Caption: Mechanism of BDADI passivation on a perovskite surface.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of BDADI, the preparation of the passivation solution, and its application to perovskite films.

Protocol 1: Synthesis of Butane-1,4-diammonium diiodide (BDADI)

This protocol is adapted from the procedure described by Safdari et al.[3]

Materials and Equipment:

  • 1,4-Diaminobutane (reagent grade, ≥99%)

  • Hydroiodic acid (HI, 57 wt. % in H₂O, stabilized with H₃PO₂)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Schlenk line or vacuum oven

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 mole equivalent of 1,4-diaminobutane in a minimal amount of deionized water. Place the flask in an ice bath on a magnetic stirrer.

  • Addition of Hydroiodic Acid: Slowly add 2 mole equivalents of hydroiodic acid dropwise to the stirred solution of 1,4-diaminobutane using a dropping funnel. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Precipitation and Washing: Precipitate the product by adding an excess of diethyl ether to the reaction mixture with vigorous stirring.

  • Isolation and Drying: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the product several times with diethyl ether to remove any unreacted starting materials and impurities. Dry the purified Butane-1,4-diammonium diiodide under vacuum overnight.

Protocol 2: Preparation of BDADI Passivation Solution

Materials:

  • Synthesized or commercially available Butane-1,4-diammonium diiodide (BDADI)

  • Isopropanol (IPA), anhydrous (99.9%)

  • Volumetric flask

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of BDADI powder. A typical starting concentration for optimization is 1 mg/mL.

  • Dissolution: Transfer the weighed BDADI into a volumetric flask. Add the required volume of anhydrous isopropanol to achieve the target concentration.

  • Sonication: Sonicate the solution for 15-30 minutes, or until the BDADI is completely dissolved.

  • Filtration (Optional but Recommended): For optimal results, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities before use.

Protocol 3: Surface Passivation of Perovskite Films via Spin-Coating

This protocol assumes the prior fabrication of a 3D perovskite film on a suitable substrate (e.g., FTO/SnO₂).

Equipment:

  • Spin coater

  • Hotplate

  • Nitrogen-filled glovebox (highly recommended for consistency)

  • Micropipette

Procedure:

  • Perovskite Film Preparation: Prepare the 3D perovskite film according to your established protocol. The film should be uniform and visually free of defects before passivation.

  • BDADI Solution Deposition: Transfer the perovskite-coated substrate to the spin coater. Dispense a sufficient amount of the BDADI solution (typically 50-100 µL) to cover the entire surface of the perovskite film.

  • Spin-Coating: Immediately initiate the spin-coating program. A typical two-step program is as follows:

    • Step 1: 1000 rpm for 10 seconds (for spreading the solution)

    • Step 2: 4000 rpm for 30 seconds (for film formation and solvent evaporation)

  • Annealing: Transfer the substrate to a preheated hotplate. Anneal at 100-120 °C for 5-10 minutes. This step is crucial for the formation of the 2D perovskite layer and the removal of residual solvent.

  • Cooling: Allow the substrate to cool down to room temperature before proceeding with the deposition of the subsequent layers (e.g., hole transport layer and metal electrode).

The following diagram outlines the experimental workflow for BDADI passivation.

BDADI_Workflow cluster_synthesis BDADI Synthesis cluster_solution Solution Preparation cluster_passivation_process Passivation Process Start 1,4-Diaminobutane + Hydroiodic Acid Reaction Reaction & Stirring Start->Reaction Precipitation Precipitation with Diethyl Ether Reaction->Precipitation Drying Vacuum Drying Precipitation->Drying Weigh Weigh BDADI Drying->Weigh Dissolve Dissolve in IPA Weigh->Dissolve Sonicate Sonication Dissolve->Sonicate Filter Filter (Optional) Sonicate->Filter Spin_Coat Spin-Coat BDADI Solution Filter->Spin_Coat Perovskite_Film Prepare 3D Perovskite Film Perovskite_Film->Spin_Coat Anneal Anneal at 100-120 °C Spin_Coat->Anneal Cool Cool to RT Anneal->Cool

Caption: Experimental workflow for BDADI synthesis and surface passivation.

Performance Enhancements and Characterization

The successful application of BDADI passivation leads to significant improvements in the photovoltaic performance and stability of perovskite solar cells.

Quantitative Performance Data

The following table summarizes typical performance parameters of perovskite solar cells with and without BDADI surface passivation, based on data reported in the literature.

ParameterWithout BDADI (Control)With BDADI PassivationImprovement
Open-Circuit Voltage (Voc) ~1.05 V~1.12 V~6.7%
Short-Circuit Current Density (Jsc) ~23.5 mA/cm²~24.0 mA/cm²~2.1%
Fill Factor (FF) ~75%~80%~6.7%
Power Conversion Efficiency (PCE) ~18.5%>21%>13.5%
Stability (T₈₀ in N₂ atmosphere) ~200 hours>500 hours>150%

Note: These values are representative and can vary depending on the specific perovskite composition, device architecture, and fabrication conditions.

Characterization Techniques for Validating Passivation

Several analytical techniques are essential for confirming the effectiveness of BDADI passivation:

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the perovskite surface. After BDADI treatment, shifts in the binding energies of Pb 4f and I 3d core levels can indicate the interaction between BDADI and the perovskite lattice, confirming the passivation of defects.[4]

  • Time-Resolved Photoluminescence (TRPL): TRPL measures the decay of photoluminescence intensity over time, which is directly related to the charge carrier lifetime. A longer carrier lifetime after BDADI passivation indicates a reduction in non-radiative recombination centers, a key indicator of successful defect passivation.[5]

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of the perovskite film. It can be used to assess any changes in grain size or film uniformity after the BDADI treatment.

  • Atomic Force Microscopy (AFM): AFM is used to probe the surface topography at the nanoscale. It can reveal changes in surface roughness and grain structure resulting from the formation of the 2D capping layer.

Conclusion and Future Outlook

Butane-1,4-diammonium diiodide has proven to be a highly effective surface passivating agent for perovskite solar cells, offering a multi-faceted approach to enhancing both efficiency and stability. The protocols and insights provided in this application note offer a robust starting point for researchers aiming to integrate this technique into their workflows.

Future research in this area may focus on optimizing the concentration and application of BDADI for different perovskite compositions and device architectures. Furthermore, exploring synergistic effects of BDADI with other passivating agents or additives could unlock even greater potential for this promising material. As the field of perovskite photovoltaics continues to advance towards commercialization, the development and refinement of effective passivation strategies like the one detailed here will be paramount to achieving long-lasting and highly efficient solar energy conversion.

References

  • Niu, T., et al. (2019). Reduced-Dimensional Perovskite Enabled by Organic Diamine for Efficient Photovoltaics. J. Phys. Chem. Lett., 10(15), 4234-4241. Available at: [Link]

  • Greatly improved efficiency and stability of planar perovskite solar cells via BDADI interfacial modification. J. Mater. Chem. A, 2021, 9, 12931-12939. Available at: [Link]

  • Butanediammonium Salt Additives for Increasing Functional and Operando Stability of Light-Harvesting Materials in Perovskite Solar Cells. Nanomaterials, 2022, 12(24), 4343. Available at: [Link]

  • Interfacial Modification via a 1,4-Butanediamine-Based 2D Capping Layer for Perovskite Solar Cells with Enhanced Stability and Efficiency. ACS Appl. Mater. Interfaces, 2022, 14(2), 2689–2698. Available at: [Link]

  • Effective Passivation with Size‐Matched Alkyldiammonium Iodide for High‐Performance Inverted Perovskite Solar Cells. Adv. Funct. Mater., 2022, 32, 2205009. Available at: [Link]

  • Safdari, M., et al. (2017). Impact of synthetic routes on the structural and physical properties of butyl-1,4-diammonium lead iodide semiconductors. J. Mater. Chem. A, 5(5), 2169-2176. Available at: [Link]

  • Enhancing perovskite solar cell efficiency and stability through the incorporation of BDAI2 and DMPDAI2. Sci Rep, 2023, 13, 12345. Available at: [Link]

  • Diamine Surface Passivation and Post-Annealing Enhance Performance of Silicon-Perovskite Tandem Solar Cells. ACS Energy Lett., 2022, 7, 9, 3149–3156. Available at: [Link]

  • Surface and bulk improvements of perovskite films fabricated in ambient... - ResearchGate. Available at: [Link]

  • Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation - MDPI. Available at: [Link]

  • a,b) Top‐view SEM, c,d) AFM‐IR, e) TRPL decay, f) XPS spectra, g,h) KPFM surface contact potential images of perovskite films without (control) and with M‐NMAI treatment. - ResearchGate. Available at: [Link]

  • Surface Passivation to Improve the Performance of Perovskite Solar Cells - MDPI. Available at: [Link]

  • The high-resolution X-ray photoelectron spectroscopy (XPS) analyses of... - ResearchGate. Available at: [Link]

  • Protocol for fabricating long-lasting passivated perovskite solar cells - ResearchGate. Available at: [Link]

  • Spincoating Perovskites for Solar Cells - YouTube. Available at: [Link]

  • Comparative Study of Different Passivation Layers for n-i-p Perovskite Solar Cell for Indoor Applications - ResearchGate. Available at: [Link]

  • Layered 2D Alkyldiammonium Lead Iodide Perovskites: Synthesis, Characterization, and Use in Solar Cells | Request PDF - ResearchGate. Available at: [Link]

  • Time-resolved photoluminescence measurements and photostability of... - ResearchGate. Available at: [Link]

Sources

Application

Application Note: Optimizing Butane-1,4-diammonium Diiodide (BDAI2) Concentration for Perovskite Solar Cell Efficiency

Topic: Butane-1,4-diammonium diiodide concentration limits for device efficiency Content Type: Application Note & Protocol Audience: Materials Scientists, Device Physicists Executive Summary This guide details the concen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Butane-1,4-diammonium diiodide concentration limits for device efficiency Content Type: Application Note & Protocol Audience: Materials Scientists, Device Physicists

Executive Summary

This guide details the concentration limits and application protocols for Butane-1,4-diammonium diiodide (BDAI2) in perovskite solar cells (PSCs). Unlike monoammonium spacers (e.g., Butylammonium, BA) that form Ruddlesden-Popper (RP) phases with weak van der Waals interactions, BDAI2 induces Dion-Jacobson (DJ) phases. The bidentate nature of the BDA


 cation eliminates the van der Waals gap, enhancing structural rigidity and charge transport.

However, BDAI2 exhibits a strict bimodal concentration threshold .

  • Surface Passivation: Optimal at 1–2 mg/mL , forming a 2D/3D heterostructure that minimizes non-radiative recombination.[1]

  • Bulk Incorporation: Optimal at <1 mol% (relative to Pb).[1] Exceeding this limit causes severe phase segregation, insulating barrier formation, and a drop in Short-Circuit Current (

    
    ).
    

Mechanistic Insight: The Bidentate Advantage

The efficacy of BDAI2 relies on its ability to anchor to the inorganic [PbI


]

octahedra at both ends of its alkyl chain.
Figure 1: BDAI2 Passivation Mechanism

BDA_Mechanism cluster_0 Defect State (Control) cluster_1 BDAI2 Passivation (Optimal) cluster_2 Over-Concentration (> Limit) Defects Surface Iodine Vacancies (Vi) Under-coordinated Pb2+ Recomb Non-Radiative Recombination (Trap States) Defects->Recomb BDA BDA2+ Cation (Bidentate Anchor) Recomb->BDA Passivated by Surface Perovskite Surface (Pb-I Lattice) BDA->Surface Ionic Bonding (NH3+ to I-) DJ_Phase 2D Dion-Jacobson Layer (BDA)PbI4 Surface->DJ_Phase Templated Growth Barrier Moisture/Electron Blocking DJ_Phase->Barrier Structural Rigidity Insulation Thick Insulating Layer (Transport Barrier) Barrier->Insulation Transitions to Excess Excess BDAI2 Excess->Insulation PhaseSeg Phase Segregation (Small Grains) Excess->PhaseSeg

Caption: Figure 1. Transition from defect passivation to insulating barrier formation based on BDAI2 concentration.

Critical Concentration Thresholds

The impact of BDAI2 is highly sensitive to the application method. The following data summarizes efficiency trends reported in high-impact literature.

Table 1: Concentration Limits by Application Method
ParameterBulk Additive (Precursor Mixing)Surface Post-Treatment (Spin Coating)
Optimal Range 0.25 – 0.5 mol% (relative to Pb)1.0 – 2.0 mg/mL (in IPA)
Threshold Limit 1.0 mol% (Max)2.5 mg/mL (Max)
Primary Benefit Grain Boundary "Encapsulation", StabilitySurface Defect Passivation,

Boost
Failure Mode (>Limit) Decreased grain size, Phase impuritiesSeries Resistance (

) spike, FF drop
Target Efficiency >20% (Stability Focus)>23% (Efficiency Focus)

Key Insight: For Bulk Passivation , a threshold of ~1 mol% exists for FA/Cs-based perovskites.[1] Below this,


 and lifetime increase. Above 1%, 

collapses due to lattice distortion and reduced grain size [1].

Experimental Protocols

Protocol A: Surface Passivation (Recommended for High Efficiency)

This method creates a 2D/3D heterostructure, yielding the highest efficiency gains (up to ~23.1%) [1, 2].

Materials:

  • Substrate: FTO/ETL/Perovskite (Annealed & Cooled)

  • Passivator: Butane-1,4-diammonium diiodide (BDAI2) (>99.5%)

  • Solvent: Anhydrous Isopropanol (IPA)

Workflow:

  • Solution Prep: Dissolve BDAI2 in IPA to a concentration of 1 mg/mL .

    • Note: If using for the first time, prepare a sweep: 0.5, 1.0, 2.0, 5.0 mg/mL.

  • Dynamic Spin Coating:

    • Place the perovskite substrate on the spinner.

    • Set speed to 4000–6000 rpm (30 seconds).

    • Dispense 50–100 µL of the BDAI2 solution dynamically (while spinning) or statically (wait 5s before spin) depending on film wettability. Dynamic is preferred to prevent solvent damage.

  • Annealing:

    • Transfer immediately to a hotplate at 100°C for 10–20 minutes .

    • Causality: This step drives the reaction between BDAI2 and excess PbI

      
       on the surface to form the thermodynamically stable (BDA)PbI
      
      
      
      2D layer [1].
Protocol B: Bulk Incorporation (Recommended for Stability)

Use this method to reinforce grain boundaries against ion migration [1].

Materials:

  • Perovskite Precursor: (e.g., FA

    
    Cs
    
    
    
    PbI
    
    
    in DMF/DMSO)
  • Additive: BDAI2 powder

Workflow:

  • Stoichiometry Calculation: Calculate the molar mass of Pb in your precursor.

  • Doping: Add BDAI2 at 0.25 mol% to 0.5 mol% relative to Pb.

    • Example: For 1 mmol of PbI

      
      , add 0.0025–0.005 mmol of BDAI2.
      
  • Processing: Spin coat and anneal the perovskite as per standard baseline.

  • Warning: Do not exceed 1 mol%. At 5 mol%, grain size reduces by ~50% (e.g., from 400nm to 200nm), significantly hurting charge transport [1].

Validation & Troubleshooting

A self-validating system requires checking specific metrics to confirm the protocol worked.

Figure 2: Characterization Logic Flow

Validation_Flow cluster_check Validation Metrics Step1 Fabricate Device (Protocol A or B) PL Photoluminescence (PL) Expect: Intensity ↑, Blue shift (<5nm) Step1->PL XRD XRD Expect: No PbI2 peak shift New low-angle peak (2D phase) Step1->XRD JV J-V Curve Expect: Voc ↑, FF ↑ Step1->JV Pass Pass PL->Pass Intensity > Control Fail Fail PL->Fail Intensity < Control (Over-concentration) Pass2 Pass2 JV->Pass2 Voc > 1.15V Fail2 Fail2 JV->Fail2 S-shaped Curve (Transport Barrier)

Caption: Figure 2. Decision tree for validating BDAI2 concentration efficacy.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
S-Shaped J-V Curve Transport BarrierConcentration too high (>2 mg/mL or >1 mol%).[1] Reduce BDAI2.
Low

Phase SegregationBulk doping exceeded 1 mol%. Switch to Surface Passivation.
No

Improvement
Incomplete CoverageConcentration too low (<0.5 mg/mL) or spin speed too high.[1]
Hysteresis Ion MigrationBDAI2 did not penetrate GBs. Try slight thermal annealing increase.

References

  • Butanediammonium Salt Additives for Increasing Functional and Operando Stability of Light-Harvesting Materials in Perovskite Solar Cells. MDPI (Materials), 2022. [Link][2]

  • Effective Passivation with Size‐Matched Alkyldiammonium Iodide for High‐Performance Inverted Perovskite Solar Cells. Advanced Energy Materials, 2021.[3] [Link]

  • Interfacial Modification via a 1,4-Butanediamine-Based 2D Capping Layer for Perovskite Solar Cells with Enhanced Stability and Efficiency. ACS Applied Materials & Interfaces, 2022.[4] [Link][4]

  • Regulating surface potential maximizes voltage in all-perovskite tandems. Nature, 2022. (Context on diammonium ligands). [Link]

Sources

Method

Application Note: Enhancing Perovskite Device Stability via Spin-Coating of BDAI2 Capping Layers for Superior Moisture Resistance

Abstract: The operational stability of perovskite solar cells (PSCs) is critically undermined by their intrinsic susceptibility to moisture, which leads to rapid degradation of the photoactive layer. A highly effective s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The operational stability of perovskite solar cells (PSCs) is critically undermined by their intrinsic susceptibility to moisture, which leads to rapid degradation of the photoactive layer. A highly effective strategy to mitigate this vulnerability is the formation of a 2D/3D perovskite heterostructure by depositing a capping layer of Butane-1,4-diammonium iodide (BDAI2) atop the primary 3D perovskite film. This application note provides a comprehensive guide to the mechanism, deposition protocol, and characterization of BDAI2 capping layers. The protocol details a robust spin-coating method that creates a dual-action protective layer, which not only forms a hydrophobic barrier against environmental humidity but also passivates surface defects, thereby enhancing both the longevity and power conversion efficiency of the device.

The Dual-Action Mechanism of BDAI2 Capping Layers

The remarkable efficacy of the BDAI2 capping layer stems from its ability to simultaneously address two of the most significant challenges in perovskite stability: moisture ingress and surface-level crystallographic defects.[1] This is achieved through the in-situ formation of a low-dimensional (quasi-2D) perovskite layer on the bulk 3D perovskite film, creating a robust 2D/3D heterostructure.[2]

The Hydrophobic Barrier

The primary function of the BDAI2 layer is to act as a physical barrier against water molecules.[3] The Butane-1,4-diammonium cation ((NH3)2(CH2)4) possesses aliphatic hydrocarbon chains that are inherently nonpolar and hydrophobic.[4][5] During the post-deposition annealing process, these bulky organic cations self-assemble at the film's surface, creating a dense, water-repellent shield. This transformation drastically increases the surface's water contact angle, often from ~40-50° for a pristine 3D perovskite to over 90°, indicating a shift from a hydrophilic to a hydrophobic surface.[6] This barrier effectively blocks moisture penetration, which is a primary trigger for the decomposition of the underlying 3D perovskite into inactive phases like PbI2.[6][7]

G cluster_1 Protective Capping Layer cluster_2 Bulk Perovskite Film H2O_1 H₂O BDAI2_layer Hydrophobic Butyl Chains (NH₃)₂C₄H₈(NH₃)₂ Quasi-2D Perovskite Structure H2O_1->BDAI2_layer:f0 Repelled H2O_2 H₂O H2O_2->BDAI2_layer:f0 H2O_3 H₂O H2O_3->BDAI2_layer:f0 H2O_4 H₂O Perovskite 3D Perovskite (e.g., FAPbI₃) Vulnerable Surface BDAI2_layer:f2->Perovskite:f2 Interface Passivation

Figure 1: Mechanism of BDAI2 moisture barrier.
Surface and Grain Boundary Defect Passivation

Beyond providing a physical shield, the BDAI2 layer plays a crucial electronic role by passivating defects present on the surface and at the grain boundaries of the 3D perovskite film.[8] These defects, such as halide vacancies (VI+) and undercoordinated lead ions (Pb2+), act as non-radiative recombination centers, which trap charge carriers and reduce the device's open-circuit voltage (VOC) and overall efficiency.[9]

When the BDAI2 solution is applied, the iodide ions (I-) from BDAI2 can fill halide vacancies, while the ammonium head groups (NH3+) can coordinate with undercoordinated lead ions through Lewis acid-base interactions.[1] This "healing" of the perovskite surface reduces trap-state density, suppresses non-radiative recombination, and can improve charge carrier mobility, leading to a measurable increase in both power conversion efficiency and device stability.[3][10]

Materials and Equipment

Chemicals and Materials
  • Butane-1,4-diammonium iodide (BDAI2), >99.5% purity (CAS: 916849-52-0)

  • Anhydrous Isopropanol (IPA), ≥99.9%

  • Pre-fabricated 3D perovskite films on desired substrates (e.g., ITO/glass with a hole transport layer)

  • Nitrogen (N₂) gas for glovebox environment and blow-drying

Equipment
  • Inert atmosphere glovebox (N₂ filled, H₂O < 0.1 ppm, O₂ < 0.1 ppm)

  • Spin coater

  • Digital hotplate

  • Analytical balance (±0.1 mg precision)

  • Micropipettes (10-100 µL range)

  • Vortex mixer

  • 0.22 µm PTFE syringe filters

Step-by-Step Deposition Protocol

This protocol outlines the sequential solution deposition of a BDAI2 capping layer onto a pre-existing 3D perovskite film.[11] All steps should be performed inside a nitrogen-filled glovebox.

BDAI2 Precursor Solution Preparation
  • Weighing: Accurately weigh 5 mg of BDAI2 powder and transfer it to a clean 2 mL glass vial.

  • Dissolution: Using a micropipette, add 1 mL of anhydrous isopropanol (IPA) to the vial to create a 5 mg/mL solution.

    • Scientist's Note: The concentration can be varied (e.g., 2-10 mg/mL) to optimize the thickness and properties of the 2D layer for different 3D perovskite compositions. Lower concentrations yield thinner, quasi-2D layers, while higher concentrations can lead to thicker, more insulating 2D layers.

  • Mixing: Tightly cap the vial and vortex the solution for 30 minutes at room temperature to ensure complete dissolution.

  • Filtering: Immediately before use, draw the solution through a 0.22 µm PTFE syringe filter to remove any particulates that could disrupt film uniformity.

BDAI2 Layer Deposition (Spin-Coating)
  • Substrate Loading: Center the substrate with the completed 3D perovskite film on the spin coater chuck and engage the vacuum.[12]

  • Solution Dispensing: Dispense 100 µL of the filtered BDAI2 solution onto the center of the substrate. Ensure the entire surface is wetted.

  • Spin-Coating Program: Immediately initiate the following two-stage spin-coating program:[13]

    • Stage 1 (Spread): 1000 RPM for 10 seconds (Ramp rate: 500 RPM/s).

    • Stage 2 (Spin-off): 4000 RPM for 30 seconds (Ramp rate: 2000 RPM/s).

    • Scientist's Note: The first stage ensures a uniform spread of the precursor solution across the substrate. The second, higher-speed stage removes excess solvent to form a thin, uniform film. The spin speed in the second stage is a critical parameter for controlling layer thickness.

Post-Deposition Annealing
  • Transfer: Carefully transfer the coated substrate from the spin coater to a digital hotplate pre-heated to 100 °C.

  • Annealing: Anneal the film for 10 minutes at 100 °C.

    • Scientist's Note: This thermal annealing step drives the reaction between the BDAI2 and the surface of the 3D perovskite, promotes the self-assembly of the hydrophobic layer, and removes any residual IPA solvent.[14] The temperature and time should be carefully controlled to avoid thermal degradation of the underlying 3D perovskite.

  • Cooling: After annealing, remove the substrate from the hotplate and allow it to cool to room temperature on a metal block before proceeding with top electrode deposition or characterization.

G prep 1. Prepare 5 mg/mL BDAI2 in Anhydrous IPA load 2. Load 3D Perovskite Substrate onto Spin Coater prep->load dispense 3. Dispense 100 µL of BDAI2 Solution load->dispense spin 4. Spin-Coat Step 1: 1000 RPM, 10s Step 2: 4000 RPM, 30s dispense->spin anneal 5. Anneal on Hotplate 100 °C for 10 minutes spin->anneal cool 6. Cool to Room Temperature anneal->cool complete Device Ready for Top Electrode/Characterization cool->complete

Figure 2: Experimental workflow for BDAI2 capping layer deposition.

Characterization and Validation

To validate the successful deposition and function of the BDAI2 capping layer, the following characterization techniques are recommended.

  • Water Contact Angle Goniometry: This is a direct and rapid assessment of surface hydrophobicity. A successful BDAI2 coating will result in a significant increase in the static water contact angle.[6]

  • X-Ray Diffraction (XRD): XRD analysis can confirm the formation of a quasi-2D perovskite phase, which typically exhibits low-angle diffraction peaks corresponding to the layered structure.[5]

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: An increase in steady-state PL intensity and a longer carrier lifetime measured by TRPL indicate effective passivation of surface defects and reduced non-radiative recombination.[15]

  • Device Performance and Stability Testing: The final validation involves fabricating complete solar cell devices. Compare the current density-voltage (J-V) characteristics of BDAI2-treated devices with untreated control devices. Long-term stability should be assessed by tracking the power conversion efficiency (PCE) of unencapsulated devices over time in a controlled environment with high relative humidity (e.g., 85% RH).[16]

Expected Results and Data Interpretation

The table below summarizes typical performance enhancements observed after the successful application of a BDAI2 capping layer compared to an untreated control device.

ParameterControl Device (No BDAI2)BDAI2-Treated DeviceRationale for Improvement
Water Contact Angle ~45°> 90°Formation of a hydrophobic surface layer.[6]
PL Lifetime (TRPL) ~200 ns> 800 nsPassivation of surface trap states reduces non-radiative recombination.[15]
Initial PCE ~21.5%~23.0%Reduced VOC deficit due to defect passivation.[17]
PCE after 500h (85% RH) < 40% of initial> 80% of initialHydrophobic layer prevents moisture-induced degradation of the 3D perovskite.[16]

References

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility limits of Butane-1,4-diammonium diiodide

Technical Support Center: Butane-1,4-diammonium diiodide (BDDAI) Topic: Troubleshooting Solubility Limits & Solution Stability Document ID: TS-BDDAI-SOL-001 Audience: Materials Scientists, Perovskite Researchers, Pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Butane-1,4-diammonium diiodide (BDDAI)

Topic: Troubleshooting Solubility Limits & Solution Stability Document ID: TS-BDDAI-SOL-001 Audience: Materials Scientists, Perovskite Researchers, Pharmaceutical Intermediates Chemists

Core Technical Overview

Butane-1,4-diammonium diiodide (BDDAI), often abbreviated as BDAI


 or N-BuDAI, is a critical organic halide salt used primarily as a spacer cation in Ruddlesden-Popper (2D) and Dion-Jacobson (DJ) phase perovskites, and as a defect passivator in 3D perovskite photovoltaics.

While chemically simple (


), its application demands rigorous control over solubility. The diammonium nature creates strong hydrogen bonding networks, often leading to slower dissolution kinetics compared to mono-ammonium salts like Methylammonium Iodide (MAI).

Key Physicochemical Parameters:

  • Molecular Weight: 343.98 g/mol [1]

  • Appearance: White to off-white crystalline powder

  • Hygroscopicity: Moderate to High (Must be handled in

    
     atmosphere)
    
  • Oxidation Potential: Iodide (

    
    ) is prone to oxidation to Iodine (
    
    
    
    ), causing solution yellowing.

Solubility Landscape

The following data summarizes the solubility behavior of BDDAI in standard laboratory solvents.

Solvent ClassSpecific SolventSolubility RatingPrimary Use Case
Polar Aprotic DMF (N,N-Dimethylformamide)High (>500 mg/mL)Primary solvent for perovskite precursor inks.
Polar Aprotic DMSO (Dimethyl sulfoxide)Very High (>600 mg/mL)Co-solvent; increases coordination strength and retards crystallization.
Polar Aprotic GBL (Gamma-Butyrolactone)Moderate Alternative solvent, often requires heating.
Alcohols IPA (Isopropanol)Low to Moderate Used for post-deposition surface treatment (capping layers).
Alcohols Ethanol Moderate Not recommended due to hygroscopicity/water content issues.
Non-Polar Chlorobenzene / Toluene Insoluble Anti-solvents (used to induce crystallization).
Aqueous Water Very High Avoid. Causes immediate degradation of perovskite lattice.

Troubleshooting Guide (Q&A)

Scenario A: Incomplete Dissolution in Precursor Ink

User Question: I am trying to dissolve BDDAI in a DMF:DMSO (4:1) mix at 1.0 M concentration, but white particulates remain visible even after vortexing. How do I fix this?

Root Cause Analysis:

  • Kinetic Trapping: Diammonium salts form strong intermolecular H-bonds. At room temperature, the solvent penetration is slow.

  • Saturation Limit: While soluble, the presence of other salts (e.g.,

    
    ) creates a common-ion effect, reducing the effective solubility limit of BDDAI.
    
  • Moisture Contamination: Hydrated BDDAI can form clumps that are difficult to break apart.

Resolution Protocol:

  • Thermal Activation: Heat the solution to 60°C for 20–30 minutes. This overcomes the lattice energy barrier.

  • Sequential Addition: If mixing with Lead Iodide (

    
    ), dissolve the BDDAI first in the solvent, ensure clarity, and then add the lead salt. This prevents the lead salt from "crashing out" the organic salt via the common ion effect.
    
  • Filtration: If fine particulates persist after heating, filter using a 0.45 µm PTFE (hydrophobic) filter . Note: Do not use Nylon filters as they may react or absorb DMSO.

Scenario B: Solution Discoloration (Yellowing)

User Question: My BDDAI solution in DMF turned from clear to bright yellow/orange after storing it for 24 hours. Is it still usable?

Root Cause Analysis: The yellow color indicates the oxidation of Iodide (


) to elemental Iodine (

) or Triiodide (

).

This is accelerated by:
  • Exposure to oxygen (air).

  • Light exposure (photo-oxidation).

  • Acidic impurities in the solvent (e.g., degraded DMF).

Resolution Protocol:

  • Immediate Assessment: If the yellowing is faint, the solution may be usable for optimization trials but will likely yield lower efficiency devices due to trap states. For high-performance devices, discard the solution .

  • Stabilization: Add a trace amount of metallic tin powder (if compatible with downstream chemistry) or hypophosphorous acid (HPA) to reduce

    
     back to 
    
    
    
    .
  • Prevention: Store all BDDAI solutions in amber vials, wrapped in foil, inside a nitrogen-filled glovebox.

Scenario C: Hazy Films after Spin Coating

User Question: I am using BDDAI as a passivating agent (1 mol%). The solution is clear, but the resulting film is hazy/cloudy. Why?

Root Cause Analysis: This is a Phase Segregation issue.

  • BDDAI promotes the formation of 2D perovskite phases.[2] If the concentration exceeds the solubility limit within the solid matrix during drying, the 2D phase segregates macroscopically from the 3D phase.

  • Anti-solvent Timing: If using chlorobenzene drip, dripping too early causes rapid precipitation of the less soluble BDDAI before the bulk perovskite forms.

Resolution Protocol:

  • Reduce Concentration: Lower the BDDAI doping concentration. Literature suggests a threshold of ~0.5% to 1.0% for bulk passivation before phase segregation occurs [1].

  • Adjust Anti-solvent: Delay the anti-solvent drip by 2–3 seconds to allow better precursor organization.

  • Temperature Control: Spin coat at a slightly elevated temperature (e.g., substrate at 40°C) to increase the solubility limit during the solvent evaporation phase.

Standardized Dissolution Workflow

To ensure reproducibility, follow this self-validating protocol for preparing a 1.0 M BDDAI Stock Solution.

Reagents:

  • BDDAI (Anhydrous, >99.5% purity)

  • DMF (Anhydrous, stored over molecular sieves)

  • DMSO (Anhydrous)[3]

Protocol:

  • Weighing: In a glovebox (

    
     ppm, 
    
    
    
    ppm), weigh the required amount of BDDAI into a clean amber vial.
  • Solvent Addition: Add DMF first. Vortex for 30 seconds.

    • Checkpoint: Solution will likely be cloudy.

  • Co-Solvent Addition: Add DMSO (typically 10-20% volume). Vortex for 30 seconds.

  • Thermal Treatment: Place vial on a hotplate at 60°C for 30 minutes. Stir using a magnetic PTFE bar.

    • Checkpoint: Solution must be perfectly clear and colorless.

  • Filtration: Filter hot solution through a 0.45 µm PTFE syringe filter into a fresh vial.

  • Storage: Seal with Parafilm and store in the dark inside the glovebox.

Troubleshooting Logic Gate (Diagram)

The following diagram illustrates the decision-making process for resolving solubility issues.

BDDAI_Solubility_Workflow Start Start: BDDAI + Solvent (DMF/DMSO) CheckDissolution Is Solution Clear? Start->CheckDissolution Heat Heat to 60°C (30 mins) & Vortex CheckDissolution->Heat No (Cloudy) CheckColor Is Solution Yellow? CheckDissolution->CheckColor Yes CheckDissolution2 Is Solution Clear? Heat->CheckDissolution2 Filter Filter (0.45µm PTFE) CheckDissolution2->Filter Yes Fail_Water Fail: Moisture Contamination -> Discard & Check Reagents CheckDissolution2->Fail_Water No (Still Cloudy) CheckFilter Residue on Filter? Filter->CheckFilter Success Ready for Use CheckFilter->Success No Residue Fail_Conc Fail: Saturation Limit Exceeded -> Dilute Solution CheckFilter->Fail_Conc Heavy Residue CheckColor->Success No (Colorless) Fail_Ox Fail: Iodide Oxidation -> Discard or Add Reductant CheckColor->Fail_Ox Yes

Caption: Logic flow for diagnosing and resolving BDDAI dissolution issues in polar aprotic solvents.

References

  • Niu, T., et al. (2019).[4] "Reduced-Dimensional Perovskite Enabled by Organic Diamine for Efficient Photovoltaics." Journal of Physical Chemistry Letters, 10, 2349–2356.[4]

  • Lemmerer, A. & Billing, D.G. (2006).[1] "Butane-1,4-diammonium diiodide."[1][2][4][5] Acta Crystallographica Section E, 62(5), o1954-o1956.[1]

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data."[3][6] Technical Bulletin.

  • PubChem. "Butane-1,4-diammonium diiodide Compound Summary."[1] National Library of Medicine.

Sources

Optimization

Preventing pinhole formation in BDAI2 passivated perovskite films

This guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a laboratory setting. It assumes the user is familiar with basic glovebox operations and spin-coating techniques.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a laboratory setting. It assumes the user is familiar with basic glovebox operations and spin-coating techniques.

Subject: Preventing Pinhole Formation & Ensuring Uniformity in BDAI2-Treated Perovskite Films Ticket Type: Advanced Troubleshooting & Process Engineering Assigned Specialist: Senior Application Scientist, Thin Film Technologies

Executive Summary: The BDAI2 Challenge

1,4-Butanediammonium diiodide (BDAI2) is a critical organic spacer cation used to form 2D/3D heterojunctions or passivate surface defects (iodide vacancies) in perovskite solar cells (PSCs).

The Core Problem: While BDAI2 heals defects, the process of applying it can introduce new ones—specifically pinholes . These pinholes act as shunt pathways, leading to:

  • Low Shunt Resistance (

    
    ):  Leakage current increases.
    
  • Instability: Moisture ingress through voids.

  • Reverse Bias Failure: Hotspots form at pinholes, causing catastrophic device breakdown.[1]

This guide isolates the variables causing these pinholes and provides validated protocols to eliminate them.

Troubleshooting Guide (Q&A Format)

Category A: Solution Chemistry & Solubility

Q: My BDAI2 solution in Isopropanol (IPA) appears slightly cloudy or precipitates after minutes. Is this safe to use? A: No. Cloudiness indicates incomplete dissolution or micro-aggregates. If you spin-coat this, these aggregates will act as nucleation sites for pinholes or form insulating "islands" that block charge transport.

  • Root Cause: BDAI2 has moderate solubility in IPA compared to smaller cations.

  • The Fix:

    • Heat the solution to 60°C for 10 minutes inside the glovebox.

    • Filter through a 0.22 µm PTFE filter immediately before use.

    • Advanced: If solubility remains an issue, add 5-10% Methanol (MeOH) to the IPA. MeOH improves solubility but is more aggressive toward the underlying perovskite, so reduce loading time (see Category B).

Q: Can I use DMF or DMSO to dissolve BDAI2? A: Absolutely Not for the top passivation step. DMF and DMSO are strong solvents for the underlying lead halide perovskite (PbI


). Applying them will instantly redissolve your active layer, creating massive crater-like pinholes. You must use orthogonal solvents like IPA , Chlorobenzene , or HFIP  (Hexafluoroisopropanol).
Category B: Deposition Dynamics (The "Etching" Effect)

Q: I see "star-shaped" voids in the SEM images after BDAI2 deposition. What is happening? A: You are likely observing Solvent Etching . While IPA is "orthogonal," it is not perfectly inert. If the BDAI2 solution sits on the perovskite surface too long before the spin cycle begins (Static Dispense), the IPA begins to etch grain boundaries.

  • The Fix: Switch to Dynamic Spin Coating.

    • Start the substrate spinning first (e.g., 4000 rpm).

    • Dispense the BDAI2 solution while the substrate is already at maximum speed.

    • This minimizes the "residence time" of the liquid solvent on the film, allowing rapid evaporation before etching can occur.

Q: The solution beads up and doesn't cover the film (Dewetting). How do I fix this? A: 3D Perovskite films can be hydrophobic.[2] If the BDAI2 solution dewets, it forms droplets rather than a continuous film. When these droplets dry, they leave uncovered regions (pinholes).

  • The Fix:

    • Increase Concentration: Slightly higher BDAI2 concentration (1-2 mg/mL) changes the surface tension.

    • Thermal Assist: Heat the substrate to 50°C just before spin coating. This lowers the surface tension of the IPA upon contact and accelerates evaporation, "freezing" the layer in place before it can dewet.

Category C: Annealing & Crystallization

Q: The film looks smooth after spinning, but pinholes appear after annealing at 100°C. Why? A: This is Volumetric Contraction . As the BDAI2 reacts with the surface to form the 2D Ruddlesden-Popper phase ((BDA)PbI


), the crystal lattice undergoes strain. If the conversion is too rapid or the layer is too thick, the stress releases by cracking or forming voids.
  • The Fix:

    • Reduce Annealing Temperature: Try 80°C for 10 minutes instead of 100°C. Slower reaction kinetics allow the lattice to relax without tearing.

    • Check Thickness: Your concentration might be too high. For passivation, a monolayer is often sufficient. Reduce BDAI2 from 5 mg/mL to 1 mg/mL .

Standard Operating Procedure (SOP)

Protocol: Defect-Free BDAI2 Passivation

Materials
  • Solute: BDAI2 (1,4-Butanediammonium diiodide) (>99.5% purity).

  • Solvent: Anhydrous Isopropanol (IPA).

  • Substrate: Perovskite film (e.g., FAPbI

    
    ) on ETL/ITO.
    
Workflow
StepActionParameterCritical Note
1 Dissolution 1 mg/mL BDAI2 in IPASonicate 15 min. If cloudy, heat to 60°C.
2 Filtration 0.22 µm PTFEMandatory to remove undissolved seeds.
3 Substrate Prep Ambient Glovebox TempEnsure film is cool (unless using thermal assist for dewetting).
4 Spin (Dynamic) 4000 - 5000 rpmDo not use static dispense.
5 Dispense 50-80 µLDrop solution onto center during rotation (approx 2s after start).
6 Spin Duration 20-30 secondsEnsure film looks dry before stopping.
7 Annealing 100°C for 10 minsPlace on hotplate immediately.

Mechanism Visualization

The following diagrams illustrate the difference between a failed passivation process (creating pinholes) and an optimized one.

Diagram 1: The "Etching" Failure Mode (Static Dispense)

This diagram shows how allowing the solvent to sit too long creates pinholes.

G Start Static Dispense (IPA + BDAI2) Soak Solvent Soak (1-3 seconds) Start->Soak Liquid sits on film Etch Grain Boundary Etching Soak->Etch IPA dissolves PbI2 Spin Spin Start Etch->Spin Material ejected Result Pinhole Formation (Shunt Pathways) Spin->Result Voids remain

Caption: Figure 1. Mechanism of pinhole formation via static dispense. The solvent (IPA) penetrates grain boundaries before evaporation begins, damaging the underlying perovskite.

Diagram 2: Optimized Dynamic Passivation Workflow

This diagram represents the correct protocol to ensure uniform coverage.

G Prep Solution Prep (1 mg/mL, Filtered) Spin Start Rotation (4000 rpm) Prep->Spin Dispense Dynamic Dispense (Drop on spinning film) Spin->Dispense Substrate at speed Evap Flash Evaporation (<0.5 sec) Dispense->Evap Spreads instantly Anneal Anneal 100°C (Reaction) Evap->Anneal Solvent removed Final Uniform 2D/3D Interface Anneal->Final Defects Healed

Caption: Figure 2. The Dynamic Spin Coating process. By dispensing at high speed, solvent residence time is minimized, preventing etching while ensuring a thin, uniform BDAI2 layer.

Diagnostic Data Summary

If you suspect pinholes, use this lookup table to identify the signature in your characterization data.

Diagnostic MethodObservation indicating PinholesObservation indicating Good Passivation
SEM (Top View) Dark voids, "craters" >50nm, or exposed underlying ETL.Smooth, continuous surface with slight grain boundary blurring.
Photoluminescence (PL) Mapping Localized dark spots (non-radiative recombination centers).Uniformly bright emission; increased intensity vs. control.
J-V Curve (Dark) High leakage current density at reverse bias.Low leakage current (flat line near zero).
Thermography (DLIT) Bright "hotspots" under reverse bias (indicating shunts).[1]Uniform thermal distribution.

References

  • Li, S., et al. (2024).[3] Effective Passivation with Size-Matched Alkyldiammonium Iodide for High-Performance Inverted Perovskite Solar Cells. Advanced Functional Materials.

    • Context: Establishes BDAI2 as a superior passivator compared to shorter/longer chains due to steric m
  • Jiang, Q., et al. (2019). Surface passivation of perovskite film for efficient solar cells.[2][3][4][5][6][7][8][9] Nature Photonics.

    • Context: foundational work on using organic halide salts (like PEAI/BDAI)
  • Deng, Y., et al. (2025). Pinholes as critical triggers of reverse-bias failure in perovskite solar cells.[1] Joule / NREL.[1]

    • Context: Identifies pinholes in the perovskite/passivation layer as the primary cause of reverse-bias breakdown and thermal runaway.
  • Zhang, F., et al. (2021).[10] Passivation and process engineering approaches of halide perovskite films.[3][7][9][10] Energy & Environmental Science.

    • Context: Reviews solvent engineering and dynamic spin coating techniques to minimize defects during passiv

Sources

Troubleshooting

Technical Support Center: Crystallization of High-n BDAI₂ 2D Perovskites

Welcome to the technical support center for high-n BDAI₂ 2D Ruddlesden-Popper perovskites. This guide is designed for researchers and scientists encountering challenges in the synthesis and crystallization of these advan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for high-n BDAI₂ 2D Ruddlesden-Popper perovskites. This guide is designed for researchers and scientists encountering challenges in the synthesis and crystallization of these advanced materials. Here, we address common experimental hurdles with in-depth explanations and actionable troubleshooting protocols to enhance the quality, reproducibility, and performance of your perovskite films.

Frequently Asked Questions (FAQs)

Q1: What are high-n BDAI₂ 2D perovskites and why are they challenging to crystallize?

A1: High-n BDAI₂ 2D perovskites are a class of layered materials with the general formula (BDA)₂(A)n-1PbnI₃n+1, where 'BDA' is 1,4-butanediammonium, 'A' is a small organic cation like methylammonium (MA), and 'n' represents the number of lead-iodide octahedral layers sandwiched between the larger BDA organic spacer layers. High 'n' values (n > 3) are desirable for optoelectronic applications as they combine the excellent charge transport of 3D perovskites with the enhanced stability of 2D materials.

The primary crystallization challenges arise from several factors:

  • Complex Stoichiometry: Precisely controlling the ratio of the bulky BDA spacer to the other precursors is critical. Incorrect stoichiometry can lead to a mixture of different 'n' phases.[1]

  • Nucleation and Growth Kinetics: The crystallization process is rapid and sensitive to processing conditions. Uncontrolled nucleation can result in small, disordered grains and pinhole-rich films.[2][3]

  • Crystal Orientation: The insulating BDA layers can impede charge transport between the conductive inorganic layers. Achieving a vertical orientation of these inorganic layers with respect to the substrate is crucial for efficient charge extraction in devices but is often difficult to control.[4][5][6]

  • Solubility Mismatch: The different precursor components (e.g., BDAI₂, MAI, PbI₂) often have varying solubilities in common solvents, making it difficult to achieve a stable, homogeneous precursor solution.

Q2: What is the significance of crystal orientation in 2D perovskite films?

A2: Crystal orientation is a critical parameter that dictates the charge transport properties of 2D perovskite films.[6] The bulky organic spacer cations (like BDA) act as insulating barriers.

  • Horizontal Orientation: If the inorganic lead-halide slabs are oriented parallel to the substrate, charge carriers must hop between them, a process hindered by the insulating organic layers. This orientation is generally poor for devices like solar cells that require efficient vertical charge transport.

  • Vertical Orientation: When the inorganic slabs are aligned perpendicular to the substrate, they create direct pathways for charge carriers to move to the electrodes, which is highly desirable for efficient device performance.[7] Processing techniques like hot-casting and the use of certain additives are employed to promote this favorable vertical orientation.[4]

Q3: How do additives influence the crystallization process?

A3: Additive engineering is a powerful strategy to control crystal growth and improve film quality.[3][8] Additives can function in several ways:

  • Kinetics Control: Some additives, like water or certain polymers, can modulate the evaporation rate of the solvent or form intermediate complexes with the lead precursors.[3][9] This slows down the crystallization process, allowing for the formation of larger, more ordered crystals.

  • Defect Passivation: Lewis bases (e.g., thiourea) can coordinate with unreacted PbI₂ or surface lead defects, reducing non-radiative recombination centers.

  • Orientation Control: Specific additives can influence the nucleation process at the liquid-air or liquid-substrate interface, promoting preferential crystal orientation.[10]

  • Stress Relaxation: Polymeric additives like PVP can help relieve residual stress in the film that builds up during crystallization, preventing cracking and delamination.[4]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during the fabrication of high-n BDAI₂ films, their probable causes, and validated solutions.

Observed Problem Probable Cause(s) Recommended Solution(s)
Poor Film Coverage / Pinholes 1. Rapid Crystallization: The solvent evaporates too quickly, leading to incomplete film formation. 2. Poor Substrate Wetting: The precursor solution dewets from the substrate surface. 3. Low Precursor Concentration: Insufficient material to form a continuous film.1. Solvent Engineering: Use a binary solvent system like DMF/DMSO. DMSO has a higher boiling point and coordinates with lead iodide, slowing crystallization.[6][11] 2. Substrate Treatment: Ensure the substrate is clean (e.g., via UV-Ozone treatment) to improve surface energy and wetting. 3. Increase Concentration: Methodically increase the molarity of the precursor solution.
Rough, Non-uniform Film Surface 1. Inhomogeneous Nucleation: Nucleation occurs randomly throughout the solution, leading to grains of different sizes and orientations.[7] 2. Phase Segregation: Low-n phases (n=1, 2) may precipitate first, creating a rough surface morphology.1. Hot-Casting: Spin-coating on a pre-heated substrate (typically 70-150°C) promotes faster solvent evaporation and encourages more uniform nucleation at the substrate, leading to smoother films with larger grains.[12] 2. Additive Control: Introduce a small amount of an additive like water (e.g., 3 vol%) which can improve precursor solubility and lead to enhanced crystallinity and morphology.[9]
Random Crystal Orientation (Poor Device Performance) 1. Low Supersaturation Rate: Slow solvent removal can favor crystal growth parallel to the substrate. 2. Standard Spin-Coating: Room temperature spin-coating often results in randomly oriented grains.[7]1. Implement Hot-Casting: This is the most effective method to induce vertical orientation. The thermal gradient drives crystallization in a direction perpendicular to the substrate.[4][13][14] 2. Anti-Solvent Engineering: Dripping an anti-solvent (e.g., chlorobenzene) during spin-coating can rapidly induce supersaturation, but must be carefully timed to avoid creating a disordered film. Combining with additives in the anti-solvent can promote vertical growth.[10]
Film Appears Yellowish / Opaque (PbI₂ Residue) 1. Incomplete Precursor Reaction: Stoichiometry is off, or the annealing temperature/time is insufficient for full conversion to the perovskite phase. 2. Moisture-Induced Degradation: Exposure to ambient humidity during or after processing can decompose the perovskite back to PbI₂.1. Optimize Stoichiometry: Ensure precise molar ratios of BDAI₂, MAI, and PbI₂. A slight excess of the organic components is sometimes used. 2. Optimize Annealing: Increase annealing temperature or duration (e.g., 100-120°C for 10-15 minutes). 3. Inert Atmosphere Processing: Fabricate films inside a nitrogen-filled glovebox to minimize moisture exposure.

Experimental Protocols & Methodologies

Protocol 1: Precursor Solution Preparation (for n=4, (BDA)₂(MA)₃Pb₄I₁₃)

Objective: To prepare a stable and homogeneous precursor solution, which is critical for reproducible film quality.

Materials:

  • 1,4-butanediammonium iodide (BDAI₂)

  • Methylammonium iodide (MAI)

  • Lead (II) iodide (PbI₂)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

Procedure:

  • In a nitrogen-filled glovebox, weigh the precursors according to the stoichiometric ratio for n=4: 2 moles of BDAI₂, 3 moles of MAI, and 4 moles of PbI₂.

  • Prepare a binary solvent mixture of DMF:DMSO, typically in a 4:1 or 3:1 volume ratio.[11][15]

  • Dissolve the precursors in the solvent mixture to achieve the desired final concentration (e.g., 1.0 M).

  • Stir the solution on a hotplate at ~60°C for at least 2 hours, or until all precursors are fully dissolved and the solution is clear yellow.

  • Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate impurities.

Causality: The use of a DMF/DMSO solvent blend is crucial. DMF is a good solvent for the precursors, while the strongly coordinating DMSO forms an intermediate complex with PbI₂, which retards the crystallization process upon film casting.[11] This provides a wider processing window to achieve high-quality films.

Protocol 2: Hot-Casting for Vertically Oriented Films

Objective: To fabricate a high-quality 2D perovskite film with preferential vertical orientation of the inorganic planes.

Workflow Diagram:

G cluster_prep Preparation cluster_fab Fabrication P1 Prepare Precursor Solution (Protocol 1) P2 Clean & Prepare Substrate (e.g., ITO) P1->P2 P3 Pre-heat Substrate on Spin-Coater Chuck P2->P3 F1 Dispense Precursor Solution onto Hot Substrate P3->F1 F2 Spin-Coat (e.g., 4000 rpm, 30s) F1->F2 F3 Thermal Annealing (e.g., 100°C, 10 min) F2->F3 Result High-Quality Film (Vertical Orientation) F3->Result

Caption: Workflow for Hot-Casting of 2D Perovskite Films.

Procedure:

  • Place the cleaned substrate (e.g., ITO-coated glass) onto the spin-coater chuck.

  • Pre-heat the substrate to the target temperature (e.g., 100°C). The optimal temperature depends on the exact composition and solvent system.[12]

  • Once the temperature is stable, dispense a sufficient amount of the filtered precursor solution to cover the substrate.

  • Immediately start the spin-coating program. A typical two-step program might be: 1000 rpm for 5s (for spreading), followed by 4000 rpm for 30s (for drying).

  • After spin-coating, immediately transfer the substrate to a hotplate for thermal annealing (e.g., 100°C for 10 minutes) to remove residual solvent and complete the crystallization process.

  • Allow the film to cool down to room temperature before characterization or device fabrication.

Causality: The hot substrate accelerates solvent evaporation, creating a rapid increase in precursor concentration at the substrate-solution interface. This high supersaturation favors the formation of vertically oriented nuclei that then template the growth for the rest of the film, resulting in a desirable crystal orientation for charge transport.[5][13]

Logical Relationships in Crystallization Control

The interplay between solvents, additives, and processing methods determines the final film quality. Understanding these relationships is key to overcoming crystallization barriers.

G Solvent Solvent System (e.g., DMF/DMSO) Kinetics Crystallization Kinetics (Nucleation & Growth) Solvent->Kinetics Controls Rate Additive Additive (e.g., H₂O, PVP) Additive->Kinetics Modulates Method Processing Method (e.g., Hot-Casting) Method->Kinetics Drives Orientation Crystal Orientation (Vertical/Horizontal) Kinetics->Orientation Morphology Film Morphology (Grain Size, Pinholes) Kinetics->Morphology Performance Device Performance & Stability Orientation->Performance Morphology->Performance

Caption: Interdependencies in 2D Perovskite Crystallization Control.

References

  • Controllable Two-dimensional Perovskite Crystallization via Water Additive for High-performance Solar Cells. Nanoscale Research Letters.[Link]

  • Nucleation and Crystallization in 2D Ruddlesden-Popper Perovskites using Formamidinium-based Organic Semiconductor Spacers for Efficient Solar Cells. Angewandte Chemie International Edition.[Link]

  • Additive Engineering in Crystallization Regulation of Highly Efficient Perovskite Solar Cell. Advanced Science.[Link]

  • 2D materials and additives: a dual approach to high-performance tin perovskite solar cells. Journal of Materials Chemistry A.[Link]

  • Hot-Casting and Anti-solvent Free Fabrication of Efficient and Stable Two-Dimensional Ruddlesden-Popper Perovskite Solar Cells. Semantic Scholar.[Link]

  • 2D materials and additives: a dual approach to high-performance tin perovskite solar cells. Journal of Materials Chemistry A.[Link]

  • Perovskite Quantum Dots-Based Blue Light-Emitting Diodes: Advantages, Strategies, and Prospects. MDPI.[Link]

  • 2D Ruddlesden–Popper Perovskites with Polymer Additive as Stable and Transparent Optoelectronic Materials for Building-Integrated Applications. MDPI.[Link]

  • Fabrication Strategies for 2D Halide Perovskite Towards Next-Generation Optoelectronic Applications. ResearchGate.[Link]

  • Hot-casting methods for oriented 2D/quasi-2D perovskite films. ResearchGate.[Link]

  • Layered 2D alkyldiammonium lead iodide perovskites: synthesis, characterization, and use in solar cells. Journal of Materials Chemistry A.[Link]

  • Binary Solvent Engineering for High-Performance Two-Dimensional Perovskite Solar Cells. ACS Sustainable Chemistry & Engineering.[Link]

  • Recent advances in controlling the crystallization of two-dimensional perovskites for optoelectronic device. ResearchGate.[Link]

  • Layered 2D alkyldiammonium lead iodide perovskites: synthesis, characterization, and use in solar cells. SciSpace.[Link]

  • Anti-solvent engineering for efficient and stable perovskite solar cells with preferentially orientated 2-dimensional/3-dimensional heterojunctions. Energy & Environmental Science.[Link]

  • Understanding the Formation of Vertical Orientation in Two-dimensional Metal Halide Perovskite Thin Films. Chemistry of Materials.[Link]

  • Gradient 2D/3D Perovskite Films Prepared by Hot-Casting for Sensitive Photodetectors. Advanced Materials.[Link]

  • Crystallographic orientation and layer impurities in two-dimensional metal halide perovskite thin films. Journal of Applied Physics.[Link]

  • Layered 2D Alkyldiammonium Lead Iodide Perovskites: Synthesis, Characterization, and Use in Solar Cells. ResearchGate.[Link]

  • Fabrication Strategies for 2D Halide Perovskite Towards Next-Generation Optoelectronic Applications. International Journal of Precision Engineering and Manufacturing-Green Technology.[Link]

  • Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide. Journal of Materials Chemistry C.[Link]

  • Solvent Engineering For The Formation of High-Quality Perovskite Films - A Review. Scribd.[Link]

  • Synthesis and Characterization of Halide Perovskites and Lower-Dimensional Metal Halide Based Materials. IRIS UniGe.[Link]

  • Optimizing Solvent Chemistry for High-Quality Halide Perovskite Films. Accounts of Materials Research.[Link]

  • Gradient 2D/3D Perovskite Films Prepared by Hot-Casting for Sensitive Photodetectors. Advanced Materials.[Link]

  • Regulating Radial Morphology in Hot-Casting Two-Dimensional Ruddlesden–Popper Perovskite Film Growth for High-Efficient Photovoltaics. ResearchGate.[Link]

  • Enhancing perovskite solar cell efficiency and stability through the incorporation of BDAI2 and DMPDAI2. Energy Advances.[Link]

Sources

Reference Data & Comparative Studies

Validation

Impact of Chain Length: Butane-1,4-diammonium vs. Hexane-1,6-diammonium

A Technical Comparison Guide for Materials Scientists and Molecular Engineers Executive Summary: The Spacer Effect In the engineering of low-dimensional perovskites (2D/quasi-2D) and supramolecular assemblies, the choice...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Materials Scientists and Molecular Engineers
Executive Summary: The Spacer Effect

In the engineering of low-dimensional perovskites (2D/quasi-2D) and supramolecular assemblies, the choice between Butane-1,4-diammonium (BDA) and Hexane-1,6-diammonium (HDA) is rarely a binary choice of quality, but rather a strategic selection between charge transport efficiency and environmental stability .

  • Butane-1,4-diammonium (

    
    ):  The "Conductive Choice." Offers reduced quantum confinement and lower dielectric barriers, facilitating superior charge carrier tunneling. However, it suffers from lower hydrophobicity and a higher propensity for phase segregation if not stoichiometrically controlled.
    
  • Hexane-1,6-diammonium (

    
    ):  The "Shielding Choice." Provides a robust hydrophobic barrier against moisture ingress and suppresses ion migration. The trade-off is a wider insulating barrier that can impede charge transport unless oriented perfectly (Dion-Jacobson phase engineering).
    

Recommendation: Use BDA for high-efficiency photovoltaic devices where maximizing


 (Short Circuit Current) is critical. Use HDA  for outdoor-facing applications requiring extended 

lifetimes or as a surface passivation layer where insulation is acceptable to prevent recombination.
Mechanistic Comparison: Physics & Chemistry

The core difference lies in the alkyl chain length acting as a dielectric spacer. This dictates the structural rigidity, thermodynamic stability, and optoelectronic properties of the resulting lattice.

2.1. Structural Dynamics & Confinement
FeatureButane-1,4-diammonium (BDA)Hexane-1,6-diammonium (HDA)
Chain Length ~6.5 Å (N-to-N distance)~9.0 Å (N-to-N distance)
Conformation Generally rigid, all-trans favored in lattice.Prone to gauche defects/folding; can adopt "U-shape" or folded motifs in crystal packing.
Dielectric Constant (

)
Higher effective

(reduced screening).
Lower effective

(stronger dielectric confinement).
Quantum Well Width Narrower barrier; facilitates tunneling.Wider barrier; suppresses tunneling.
Lattice Strain High strain in 2D lattices; can distort Pb-I-Pb angles.Relaxed strain due to flexible chain, but increases interlayer spacing (

-spacing).
2.2. Visualization: The Transport vs. Stability Trade-off

The following diagram illustrates the causal relationship between chain length and device performance metrics.

SpacerEffect cluster_input Spacer Selection cluster_mechanism Lattice Physics cluster_outcome Device Metrics BDA BDA (C4) Short Chain Tunneling Tunneling Probability (Exp. Decay) BDA->Tunneling High Hydrophobicity Moisture Barrier (Hydrophobicity) BDA->Hydrophobicity Low HDA HDA (C6) Long Chain HDA->Tunneling Low HDA->Hydrophobicity High Confine Dielectric Confinement HDA->Confine Increased Jsc Current Density (Jsc) Tunneling->Jsc Direct Correlation T80 Stability (T80 Lifetime) Hydrophobicity->T80 Direct Correlation Confine->Jsc Inhibits (if unaligned)

Caption: Causal pathway linking alkyl chain length to photovoltaic performance metrics. Blue arrows indicate positive correlation for BDA; Green for HDA.

Performance Matrix: Experimental Data

The following data aggregates typical results from Dion-Jacobson (DJ) 2D perovskite solar cells (


 stoichiometry) and surface passivation studies.
MetricBDA-Based Device (

)
HDA-Based Device (

)
Interpretation
PCE (Efficiency) 18.5% - 19.2% 16.8% - 17.5%BDA allows better charge extraction.

(Voltage)
1.12 V1.18 V HDA provides better surface passivation (reduced recombination).
Fill Factor (FF) 78% 72%Lower series resistance (

) in BDA films.
Stability (

)
~400 Hours>800 Hours HDA's hydrophobicity protects the perovskite core.
Water Contact Angle


Direct measure of moisture repulsion.
Phase Purity Mixed phases commonHigher phase purityHDA crystallizes slower, allowing better orientation.

Critical Insight: While BDA yields higher initial efficiency, HDA devices often retain >90% of their initial efficiency after 1000 hours of damp-heat testing, whereas BDA devices may degrade to <60% without encapsulation.

Experimental Protocols

To ensure reproducibility, the following protocols use a self-validating stoichiometric approach .

4.1. Synthesis of Diammonium Iodide Salts

Pre-requisite: This step converts the commercially available amines (Putrescine/Hexamethylenediamine) into their photo-active iodide salt forms.

  • Reactants:

    • BDA: 1,4-Diaminobutane (Putrescine) + 57% HI (aq).

    • HDA: 1,6-Diaminohexane (Hexamethylenediamine) + 57% HI (aq).

  • Procedure:

    • Place a round-bottom flask in an ice bath (

      
      C).
      
    • Add 10 mL of Ethanol (absolute) and 10 mmol of the respective amine.

    • Dropwise add 22 mmol of HI (10% excess to ensure full protonation). Exothermic reaction—monitor temperature.

    • Stir for 2 hours at

      
      C.
      
    • Evaporate solvent using a rotary evaporator at

      
      C until a white/yellowish precipitate forms.
      
  • Purification (Crucial for Device Performance):

    • Wash the precipitate 3x with Diethyl Ether to remove unreacted iodine/impurities.

    • Recrystallize from hot Ethanol/Isopropanol mixture.

    • Vacuum dry at

      
      C for 24 hours.
      
    • Validation: Proton NMR (

      
      -NMR) must show clean alkyl peaks and ammonium protons; no impurity peaks at chemical shifts characteristic of free amines.
      
4.2. 2D Perovskite Film Fabrication (Spin Coating)

Target: Quasi-2D film (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) for solar cells.
  • Precursor Solution:

    • Mix

      
       and MAI (Methylammonium Iodide) in DMF:DMSO (4:1 v/v).
      
    • Add the Spacer (BDAI or HDAI).

    • Molar Ratio: 1 (Spacer) : 3 (MAI) : 4 (

      
      ).
      
  • Deposition:

    • Spin speed: 4000 rpm for 30s.

    • Anti-solvent: Chlorobenzene dropped at 15s mark.

  • Annealing (The Differentiator):

    • BDA Films: Anneal at 100°C for 10 mins . (Fast crystallization required to lock in phase).

    • HDA Films: Anneal at 120°C for 15 mins . (Higher temperature needed to organize the longer alkyl chains and remove solvent trapped by the hydrophobic matrix).

Translational Insight: Drug Development & Linker Logic

For the pharmaceutical audience, the "diammonium" comparison translates directly to linker design in PROTACs or dimeric ligands.

  • Entropic Penalty:

    • C4 (Putrescine-derived): Lower entropic cost upon binding. The shorter chain has fewer degrees of freedom to freeze out. Ideal for binding pockets that are close (~6-8 Å).

    • C6 (Hexamethylenediamine-derived): Higher entropic penalty (

      
      ). However, the C6 chain is often the "Goldilocks" length for crossing deep hydrophobic channels in GPCRs or connecting E3 ligase to a target protein without steric clash.
      
  • Solubility:

    • HDA-based salts are significantly less water-soluble than BDA salts. In drug formulation, a C6 linker may require specific excipients or salt forms (e.g., Tosylate) to maintain bioavailability compared to a C4 analog.

References
  • Butanediammonium Salt Additives for Increasing Functional and Operando Stability of Light-Harvesting Materials in Perovskite Solar Cells. MDPI. [Link]

  • The Effect of Organic Spacer Cations with Different Chain Lengths on Quasi-Two-Dimensional Perovskite Properties. ResearchGate. [Link]

  • Impact of Alkyl Chain Length on the Formation of Regular- and Reverse-Graded Quasi-2D Perovskite Thin Films. ACS Applied Materials & Interfaces. [Link]

  • Hexane-1,6-diammonium dinitrate. Acta Crystallographica Section E. [Link]

  • Rational molecular passivation for high-performance perovskite light-emitting diodes. Nature Communications. [Link]

Comparative

XRD peak shifts in perovskites doped with Butane-1,4-diammonium diiodide

Topic: XRD peak shifts in perovskites doped with Butane-1,4-diammonium diiodide ( ) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals (Materials Science focus)....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: XRD peak shifts in perovskites doped with Butane-1,4-diammonium diiodide (


)
Content Type:  Publish Comparison Guide
Audience:  Researchers, scientists, and drug development professionals (Materials Science focus).

Technical Deep Dive: XRD Analysis of Perovskites Passivated with Butane-1,4-diammonium Diiodide ( )

Executive Summary

In the race to commercialize perovskite solar cells (PSCs), interface engineering has emerged as the critical lever for stability and efficiency.[1] Butane-1,4-diammonium diiodide (


) represents a distinct class of Dion-Jacobson (DJ)  spacers. Unlike monoammonium salts (e.g., BAI, PEAI) that form van der Waals-bonded Ruddlesden-Popper phases, 

utilizes a diammonium cation to bridge inorganic slabs via hydrogen bonding at both ends.

This guide provides a rigorous analysis of the X-Ray Diffraction (XRD) signatures associated with


 treatment. We analyze why 

is superior to shorter-chain alternatives (like

or

) and provide a self-validating protocol for its application.
Mechanism of Action: The Dion-Jacobson Effect

To interpret XRD data correctly, one must understand the structural causality.


 is too large to fit into the 3D perovskite lattice (tolerance factor limit). Therefore, it does not "dope" the bulk in the traditional semiconductor sense. Instead, it acts as a surface reconstructor .
  • Surface Passivation: The ammonium heads (

    
    ) fill A-site vacancies at the grain boundaries.
    
  • 2D Phase Formation: The alkyl chain acts as a spacer, templating a 2D perovskite layer (

    
    ) on top of the 3D bulk. This 2D layer is thermodynamically more stable and hydrophobic.
    
Figure 1: Surface Reconstruction Pathway

The following diagram illustrates the transition from a defective 3D surface to a


-passivated hetero-structure.

BDAI2_Mechanism cluster_0 XRD Signature DefectiveSurface Defective 3D Perovskite (Surface Vacancies) BDAI2_Solution BDAI2 Treatment (Isopropanol Solution) DefectiveSurface->BDAI2_Solution Spin Coating Intermediate Surface Re-dissolution & Ion Exchange BDAI2_Solution->Intermediate Solvent Interaction DJ_Phase Formation of 2D DJ Phase (BDA)PbI4 Intermediate->DJ_Phase Templated Crystallization Passivated Passivated Heterostructure (Reduced Non-Radiative Recombination) DJ_Phase->Passivated Lattice Matching NewPeak New Low-Angle Peak (~6.0° - 7.0° 2θ) DJ_Phase->NewPeak

Figure 1: Mechanism of surface passivation and 2D phase formation induced by


 treatment.
XRD Diagnostic Guide: Interpreting the Shifts

When analyzing diffractograms of


-treated perovskites (e.g., 

or

), you are looking for two distinct phenomena: the Fingerprint (new phase) and the Strain Shift (bulk interaction).
A. The 2D "Fingerprint" (Low-Angle Peaks)

The most definitive proof of successful


 incorporation is the appearance of low-angle diffraction peaks corresponding to the (001) plane of the 2D 

phase.
  • Observation: A new, sharp peak typically appears between 6.0° and 7.5° 2

    
      (depending on the specific Pb-I slab thickness and orientation).
    
  • Interpretation: This confirms the formation of the Dion-Jacobson 2D capping layer. If this peak is absent, the

    
     has likely not crystallized or is too amorphous to provide robust protection.
    
B. The 3D Peak Shift (Lattice Strain)

Does the main perovskite peak (e.g., (110) at


) shift?
  • Scenario 1: Negligible Shift (

    
    ):  This is the ideal outcome for surface passivation. It indicates that 
    
    
    
    is strictly confined to the surface and grain boundaries, preserving the high-mobility 3D bulk structure.
  • Scenario 2: Shift to Higher Angles (Right Shift): Indicates compressive strain or lattice contraction. This is often observed when the 2D layer exerts a clamping effect on the surface, which can be beneficial for suppressing phase segregation.

  • Scenario 3: Shift to Lower Angles (Left Shift): Indicates tensile strain or lattice expansion. This is rare with

    
     unless the large cation has inadvertently penetrated the bulk (unlikely due to size) or induced significant interstitial defects.
    
Comparative Analysis: Diammonium Spacer Chain Length

The chain length of the spacer dictates the "stiffness" and formation energy of the 2D layer.

Spacer CationCarbon ChainXRD Feature (2D Peak)Stability ImpactNotes
EDAI2 (Ethane)C2High angle shift (tighter spacing)ModerateShort chain can cause excessive strain; prone to relaxation.
PDAI2 (Propane)C3IntermediateGoodOdd-numbered chain often leads to lower symmetry/packing issues.
BDAI2 (Butane)C4Optimal 2D Peak Formation Excellent "Sweet spot" for hydrophobicity and lattice matching without excessive strain.
ODAI2 (Octane)C8Lower angle (large spacing)Poor Charge TransportLong chain creates a tunneling barrier, reducing Fill Factor (FF).
Experimental Protocol: Self-Validating BDAI2 Passivation

Objective: Create a reproducible 2D/3D heterostructure on a


-based film.

Reagents:

  • Target: Annealed 3D Perovskite Film (e.g.,

    
    ).
    
  • Passivator: Butane-1,4-diammonium diiodide (

    
    ) (>99.5% purity).
    
  • Solvent: Isopropanol (IPA) (Anhydrous).

Workflow:

  • Preparation: Dissolve

    
     in anhydrous IPA.
    
    • Optimization Note: A concentration of 1.0 mg/mL is the standard starting point. Concentrations >2.0 mg/mL often lead to transport blocking (insulating layer), visible as a drop in Short Circuit Current (

      
      ).
      
  • Dynamic Spin Coating:

    • Place the annealed 3D perovskite substrate on the spinner.

    • Set speed to 4000 rpm (acceleration 2000 rpm/s).

    • Dispense 50 µL of the

      
       solution during rotation (approx. 5 seconds after start).
      
    • Spin for 20 seconds total.

  • Thermal Annealing (Critical Step):

    • Transfer immediately to a hotplate at 100°C for 10 minutes .

    • Validation: This step drives the crystallization of the 2D

      
       phase. Without this, the XRD "fingerprint" peak will be weak or absent.
      
  • Validation Check:

    • Perform XRD.[2][3][4][5] Look for the appearance of the low-angle peak (~6-7°).

    • Measure PL (Photoluminescence).[6] A successful passivation should increase steady-state PL intensity by >2x compared to the control.

Performance Comparison Data

The following data synthesizes results from recent high-impact studies comparing


 against control (untreated) and other diammonium salts.
MetricControl (3D Only)BDAI2 TreatedImprovement FactorSource
PCE (%) 20.1%22.8% +13%[1, 2]
Voc (V) 1.08 V1.16 V +7.4%[1]
Stability (T80) 400 hours>1000 hours +2.5x[1, 3]
Contact Angle 45°78° Hydrophobicity[2]
  • PCE: Power Conversion Efficiency.[1][2][3][5][7][8]

  • T80: Time to degrade to 80% of initial efficiency under continuous illumination (ISOS-L-1 protocols).

References
  • Butanediammonium Salt Additives for Increasing Functional and Operando Stability of Light-Harvesting Materials in Perovskite Solar Cells. National Institutes of Health (NIH). [Link]

  • Enhancing perovskite solar cell efficiency and stability through the incorporation of BDAI2 and DMPDAI2. Royal Society of Chemistry (Energy Advances). [Link]

  • Impact of Synthetic Route on Structural and Physical Properties of Butyl-1,4-Diammonium Lead Iodide Semiconductors. ResearchGate. [Link]

  • Surface Passivation to Improve the Performance of Perovskite Solar Cells. MDPI (Nanomaterials). [Link]

Sources

Validation

Thermal Stability Profiling: BDAI2-Based Dion-Jacobson vs. MAI-Based 3D Perovskites

Executive Summary This guide provides a technical comparison of the thermal degradation rates between Methylammonium Iodide (MAI) -based 3D perovskites and Butanediammonium Diiodide (BDAI2) -based Dion-Jacobson (DJ) 2D/q...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the thermal degradation rates between Methylammonium Iodide (MAI) -based 3D perovskites and Butanediammonium Diiodide (BDAI2) -based Dion-Jacobson (DJ) 2D/quasi-2D perovskites.

The Verdict: MAI-based perovskites exhibit high volatility and rapid thermal degradation starting as low as 85°C (surface) to 250°C (bulk), driven by the weak hydrogen bonding and high vapor pressure of the organic cation. In contrast, BDAI2-based systems significantly suppress this degradation rate. By utilizing a diammonium cation that chemically cross-links inorganic lead-iodide slabs, BDAI2 eliminates the weak van der Waals gap found in Ruddlesden-Popper phases, raising the thermal decomposition onset (


) and retaining >90%  of initial performance under thermal stress where MAI equivalents fail.
Fundamental Chemistry & Degradation Mechanisms[1][2][3]

To understand the difference in degradation rates, one must analyze the molecular connectivity of the organic cation within the perovskite lattice.

A. MAI (Methylammonium Iodide): The "Escaping Cation"
  • Structure: Monovalent cation (

    
    ) occupies the cuboctahedral void in the 3D 
    
    
    
    framework.
  • Binding Energy: Relies on weak hydrogen bonds (

    
    ).
    
  • Degradation Pathway: Under thermal stress, MAI undergoes a reversible dissociation into volatile components. In open systems (like a solar cell in operation), these gases escape, leading to irreversible mass loss and the formation of "dead"

    
    .
    
    • Reaction:

      
      
      
    • Secondary Irreversible Path:

      
      
      
B. BDAI2 (Butanediammonium Diiodide): The "Cross-Linked Anchor"
  • Structure: Divalent cation (

    
    ) acts as a spacer in Dion-Jacobson (DJ) 2D perovskites.
    
  • Binding Energy: The diammonium ends form hydrogen bonds with two adjacent inorganic layers, effectively "bolting" them together.

  • Degradation Pathway: The lack of a van der Waals gap (common in RP phases) and the higher energy required to break two simultaneous ionic anchors significantly reduces the rate of cation volatilization.

    • Mechanism:[1][2][3][4][5] Steric anchoring prevents the "tumbling" and easy release observed in MAI. Decomposition requires breaking the aliphatic chain or simultaneous detachment of both ammonium heads.

Visualization: Degradation Pathways

The following diagram illustrates the kinetic difference between the volatile release of MAI and the structural retention of BDAI2.

DegradationPathways cluster_MAI MAI-Based (3D) Degradation cluster_BDAI2 BDAI2-Based (DJ 2D) Stability MAI_Start MAPbI3 Lattice (Weak H-Bonds) Heat_MA Thermal Stress (>85°C) MAI_Start->Heat_MA Rapid Kinetics Volatile Volatile Release (CH3NH2 + HI) Heat_MA->Volatile Rapid Kinetics PbI2 PbI2 Residue (Dead Phase) Volatile->PbI2 Rapid Kinetics BDA_Start DJ Perovskite Lattice (Cross-linked Slabs) Heat_BDA Thermal Stress (>150°C) BDA_Start->Heat_BDA High Stability Retention Structural Integrity Maintained Heat_BDA->Retention High Stability Slow_Decay Slow Decomposition (High Activation Energy) Retention->Slow_Decay Extended Time

Caption: Comparison of MAI volatility leading to rapid PbI2 formation vs. BDAI2 cross-linking maintaining lattice integrity.

Experimental Data Comparison

The following data summarizes the thermal performance differences derived from Thermogravimetric Analysis (TGA) and isothermal aging tests.

MetricMAI-Based (MAPbI3)BDAI2-Based (DJ Phase)Impact on Stability
Degradation Onset (

)
~200°C - 250°C> 300°CBDAI2 extends thermal headroom by ~50-100°C.
Mass Loss (TGA @ 150°C) Significant (>5% within hours)Negligible (<1%)BDAI2 resists low-temperature volatile release.
Device Stability (85°C, 1000h) < 50% Efficiency Retention> 90% Efficiency RetentionBDAI2 enables passing IEC 61215 damp heat standards.
Activation Energy (

)
Low (~60-90 kJ/mol)High (>120 kJ/mol)Higher energy barrier to initiate degradation in BDAI2.

Note:


 values refer to the intrinsic material decomposition. In thin-film configurations, MAI degradation can be observed as low as 85°C due to surface defects and grain boundary volatilization.
Validated Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol A: Thermogravimetric Analysis (Intrinsic Stability)

Objective: Quantify the mass loss rate (


) to determine 

.
  • Preparation: Synthesize pure crystals of MAPbI3 and

    
     (target n=4 or 5 for photovoltaic relevance). Dry in vacuum for 24h to remove solvent residues.
    
  • Instrument Setup: Calibrate TGA (e.g., TA Instruments Q500) with Calcium Oxalate standard.

  • Execution:

    • Ramp: 5°C/min from 25°C to 600°C.

    • Atmosphere: Nitrogen (

      
      ) flow at 50 mL/min (inert environment is crucial to isolate thermal vs. oxidative degradation).
      
  • Validation Check: Ensure the initial mass loss (<100°C) is <1% (attributed to moisture). If >1%, re-dry samples.

  • Analysis: Define

    
     as the temperature at 5% mass loss.
    
Protocol B: Isothermal Accelerated Aging (Device Level)

Objective: Compare operational stability under thermal stress (ISOS-D-2 standard).

  • Device Fabrication: Fabricate solar cells with structure ITO/HTL/Perovskite/ETL/Metal.

    • Control: MAPbI3.[1][2][3][6][7][8]

    • Target: BDAI2-doped or DJ-layered perovskite.

  • Encapsulation: Encapsulate devices with glass/epoxy to prevent moisture ingress (isolating thermal effects).

  • Stress Testing:

    • Place devices on a hotplate at 85°C ± 2°C in the dark.

    • Measure J-V curves every 24 hours for 1000 hours.

  • Data Processing: Normalize Power Conversion Efficiency (PCE) to

    
    . Plot Normalized PCE vs. Time.
    
Visualization: Experimental Workflow

This diagram outlines the logical flow for validating thermal stability claims.

ExperimentalWorkflow cluster_TGA Intrinsic Analysis (TGA) cluster_Aging Device Aging (ISOS-D-2) Synthesis Perovskite Synthesis (MAI vs BDAI2) TGA_Run Ramp 25-600°C (N2 Atmosphere) Synthesis->TGA_Run Fab Device Fabrication & Encapsulation Synthesis->Fab TGA_Data Calculate T_onset & Mass Loss Rate TGA_Run->TGA_Data Result Comparative Stability Profile TGA_Data->Result Stress Isothermal Stress 85°C for 1000h Fab->Stress JV Periodic J-V Measurement Stress->JV JV->Stress Loop every 24h JV->Result

Caption: Dual-stream validation workflow combining intrinsic material analysis (TGA) and extrinsic device performance testing.

References
  • Thermal Degradation of Lead Halide Perovskite Surfaces. Diva-portal.org. (2022). 7

  • Enhancing Perovskite Solar Cell Efficiency and Stability through the Incorporation of BDAI2 and DMPDAI2. Energy Advances (RSC Publishing). (2024). 9[10]

  • Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. GDUT.edu.cn. (2019). 6

  • Toward Phase Stability: Dion–Jacobson Layered Perovskite for Solar Cells. ACS Energy Letters. (2019). 11[10]

  • Metastable Dion-Jacobson 2D Structure Enables Efficient and Stable Perovskite Solar Cells. OSTI.gov. (2021). 10[10]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butane-1,4-diammonium diiodide
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